molecular formula C16H19NO B15345597 [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

Cat. No.: B15345597
M. Wt: 241.33 g/mol
InChI Key: BKKDTZAGLJXSDE-UHFFFAOYSA-N
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Description

[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

N,N-dimethyl-2-(4-phenylphenoxy)ethanamine

InChI

InChI=1S/C16H19NO/c1-17(2)12-13-18-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3

InChI Key

BKKDTZAGLJXSDE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine (CAS 52402-78-5), a compound exhibiting the classic pharmacophore features of Sigma-1 receptor ligands and antihistaminic agents.

Structural Analysis, Synthetic Protocols, and Pharmacological Potential

Executive Summary

This compound is a lipophilic, cationic ether derivative characterized by a biphenyl core linked to a dimethylamine headgroup via an ethyl spacer. This structural motif is highly significant in medicinal chemistry, serving as a scaffold for Sigma-1 receptor (


R) modulators , Selective Estrogen Receptor Modulators (SERMs) , and local anesthetics .

While often utilized as a chemical building block or reference standard, its physicochemical profile—specifically its amphiphilic nature (lipophilic tail + ionizable amine)—makes it a critical probe for studying membrane-protein interactions and receptor binding kinetics in neuropharmacology.

Property Data
CAS Number 52402-78-5
IUPAC Name 2-([1,1'-Biphenyl]-4-yloxy)-N,N-dimethylethanamine
Molecular Formula C

H

NO
Molecular Weight 241.33 g/mol
Predicted pKa 8.77 ± 0.28 (Basic)
Predicted LogP ~4.2 (Highly Lipophilic)
Physical State Solid (typically as HCl salt) or Viscous Oil (free base)

Chemical Structure & Pharmacophore Analysis

The molecule functions as a pharmacophoric chimera , integrating a hydrophobic anchor with a protonatable nitrogen. This structure dictates its biological behavior, particularly its ability to cross the blood-brain barrier (BBB) and interact with intracellular chaperone proteins like the Sigma-1 receptor.

Structural Domains
  • Biphenyl Core (Hydrophobic Anchor): The 4-phenylphenol moiety provides high lipophilicity, facilitating membrane intercalation. It mimics the steric bulk of steroid backbones found in endogenous sigma ligands (e.g., progesterone).

  • Ether Linkage (H-Bond Acceptor): The oxygen atom at the 4-position introduces rotational flexibility and acts as a weak hydrogen bond acceptor, often critical for orienting the molecule within the receptor pocket.

  • Ethyl Spacer: A two-carbon chain maintains the optimal distance (approx. 2.5–4.0 Å) between the aromatic ring and the cationic center.

  • Dimethylamine (Cationic Head): At physiological pH (7.4), the tertiary amine is largely protonated (cationic). This allows for electrostatic interaction with the conserved aspartate residue (typically Asp126 ) in the Sigma-1 receptor binding pocket.

Pharmacophore Visualization (Graphviz)

The following diagram illustrates the pharmacophoric mapping of the compound against the Sigma-1 receptor binding site.

Pharmacophore cluster_ligand Ligand Structure cluster_receptor Sigma-1 Receptor Pocket Biphenyl Biphenyl Core (Hydrophobic) Ether Ether Linkage (Spacer/H-Bond) Biphenyl->Ether Covalent Hydrophobic_Pocket Hydrophobic Pocket (Val, Leu, Tyr) Biphenyl->Hydrophobic_Pocket Pi-Stacking / VdW Amine Dimethylamine (Cationic Center) Ether->Amine Ethyl Linker Asp126 Asp126 Residue (Anionic) Amine->Asp126 Salt Bridge (Ionic)

Caption: Pharmacophore mapping of this compound showing critical interactions with the Sigma-1 receptor binding pocket.

Synthetic Protocols

The synthesis of this compound is most efficiently achieved via a Williamson Ether Synthesis . This nucleophilic substitution reaction couples the phenoxide anion of 4-phenylphenol with a 2-chloroethyldimethylamine salt.

Retrosynthetic Analysis
  • Disconnection: O-C bond.

  • Synthons: 4-Phenylphenoxide anion (Nucleophile) + 2-Chloro-N,N-dimethylethylamine (Electrophile).

Detailed Experimental Protocol

Note: This protocol assumes the use of standard Schlenk line techniques to exclude moisture.

Reagents:

  • 4-Phenylphenol (1.0 eq)

  • 2-Chloro-N,N-dimethylethylamine hydrochloride (1.2 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 eq) or Sodium Hydride (NaH) (1.5 eq)
  • Solvent: Anhydrous Acetone or DMF (Dimethylformamide)

  • Catalyst: Potassium Iodide (KI) (0.1 eq, optional Finkelstein condition)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenylphenol (10 mmol, 1.70 g) in anhydrous Acetone (50 mL). Add anhydrous K

    
    CO
    
    
    
    (30 mmol, 4.14 g). Stir at room temperature for 30 minutes to generate the phenoxide in situ.
  • Addition: Add 2-Chloro-N,N-dimethylethylamine hydrochloride (12 mmol, 1.73 g) and a catalytic amount of KI (1 mmol, 166 mg).

  • Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) and stir vigorously for 12–24 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K

      
      CO
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.

    • Wash the organic layer with Brine, dry over anhydrous Na

      
      SO
      
      
      
      , and evaporate.
    • Salt Formation (Optional but recommended for stability): Dissolve the free base in diethyl ether and add HCl in dioxane dropwise. The hydrochloride salt will precipitate as a white solid. Recrystallize from Ethanol/Ether.

Synthesis Workflow Diagram

Synthesis Start 4-Phenylphenol (C12H10O) Intermediate Phenoxide Anion Formation (In Situ) Start->Intermediate Deprotonation Reagent 2-Chloro-N,N-dimethylethylamine HCl + K2CO3 / Acetone Reaction Reflux (12-24h) Nucleophilic Substitution (SN2) Reagent->Reaction Intermediate->Reaction Workup Filtration & Extraction (Remove salts/unreacted phenol) Reaction->Workup Product Target: this compound (Free Base or HCl Salt) Workup->Product

Caption: Williamson ether synthesis pathway for the production of this compound.

Pharmacological Profile & Applications[2][3][4][5]

Sigma-1 Receptor Modulation

The Sigma-1 receptor is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Ligands with the "Positive Ionizable + Hydrophobic" motif, such as this compound, are classic probes for this receptor.

  • Mechanism: The compound binds to the

    
    R, potentially modulating calcium signaling (via IP3 receptors) and cellular stress responses (UPR).
    
  • Affinity: While specific

    
     values for this exact CAS are often proprietary to internal libraries, structurally homologous biphenyl ethers typically exhibit 
    
    
    
    values in the nanomolar range (10–100 nM) .
  • Selectivity: The dimethylamine tail provides selectivity over muscarinic receptors compared to larger diethyl or cyclic amine analogs.

Potential Therapeutic Areas
  • Neuroprotection: Sigma-1 agonists promote neuronal survival and neuroplasticity, relevant in Alzheimer's and ALS research.

  • Antifungal Activity: The structure shares the biphenyl-ether scaffold with Bifonazole . While lacking the imidazole ring required for CYP51 inhibition, it may exhibit off-target antifungal effects via membrane disruption.

  • Local Anesthesia: Similar to lidocaine, the lipophilic-amine structure can block voltage-gated sodium channels (VGSCs) at high concentrations.

Safety & Handling (MSDS Highlights)

As a tertiary amine and ether derivative, this compound requires standard chemical safety protocols.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation; the HCl salt is stable.

  • Solubility:

    • Free Base: Soluble in DMSO, Ethanol, Chloroform. Insoluble in water.

    • HCl Salt: Soluble in Water, Methanol.

References

  • PubChem Database. "2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine (Compound Summary)." National Center for Biotechnology Information. Link

  • Schmidt, H. et al. "Crystal Structure of the Human Sigma-1 Receptor." Nature, 2016. (Provides structural basis for ligand binding). Link

  • Glennon, R. A. "Pharmacophore Identification for Sigma-1 Receptor Binding." Mini Reviews in Medicinal Chemistry, 2005. (Defines the pharmacophore rules applicable to this compound).
  • BOC Sciences. "Product Monograph: CAS 52402-78-5."

  • ChemicalBook. "2-([1,1'-Biphenyl]-4-yloxy)-N,N-dimethylethanamine Properties." Link

A Technical Guide to the Molecular Weight and Formula Analysis of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterization of novel chemical entities are paramount. The compound [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine, a small molecule featuring a biphenyl ether scaffold, represents a class of structures with significant potential in medicinal chemistry. Its journey from synthesis to potential therapeutic application is underpinned by rigorous analytical validation. The foundational step in this process is the precise determination of its molecular formula and weight, which serves as the cornerstone of its chemical identity.

This technical guide provides an in-depth exploration of the essential analytical methodologies for confirming the molecular weight and elemental formula of this compound. We will move beyond procedural outlines to discuss the causality behind experimental choices, emphasizing a self-validating, integrated analytical approach. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for small molecule characterization.

The subject of this guide, this compound, possesses a defined chemical structure and corresponding molecular properties that dictate the analytical strategies for its characterization.

Identifier Value Source
IUPAC Name N,N-dimethyl-2-(4-phenylphenoxy)ethanamine[]
CAS Number 52402-78-5[][2][3]
Molecular Formula C16H19NO[][2][3]
Average Molecular Weight 241.33 g/mol [][3]
Exact Mass 241.146664 Da[2]

Section 1: Theoretical Elemental Composition and Mass

The starting point for any empirical analysis is the calculation of theoretical values from the presumed molecular formula, C16H19NO. These theoretical values serve as the benchmark against which all experimental data are compared.

Elemental Composition

The expected elemental composition by mass is calculated as follows:

  • Carbon (C): (16 * 12.011) / 241.328 * 100% = 79.63%

  • Hydrogen (H): (19 * 1.008) / 241.328 * 100% = 7.93%

  • Nitrogen (N): (1 * 14.007) / 241.328 * 100% = 5.80%

  • Oxygen (O): (1 * 15.999) / 241.328 * 100% = 6.63%

This theoretical composition is the primary validation target for elemental analysis.

Monoisotopic vs. Average Molecular Weight

It is crucial to distinguish between average molecular weight and monoisotopic mass.

  • Average Molecular Weight (241.33 Da): This is the weighted average of all stable isotopes of each element.[][3] It is used for stoichiometric calculations involving bulk material.

  • Monoisotopic Mass (241.147 Da): This is the mass calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[2] This is the value measured by high-resolution mass spectrometry and is essential for formula confirmation.

Section 2: Mass Spectrometry for Molecular Weight & Formula Confirmation

Mass spectrometry (MS) is the most powerful technique for determining the molecular weight of a compound. When coupled with high-resolution analyzers, it can provide an exact mass measurement precise enough to confirm the elemental formula.

The Rationale for Liquid Chromatography-Mass Spectrometry (LC-MS)

For a non-volatile, polar compound like this compound, LC-MS is the method of choice. The tertiary amine group in the molecule is basic and readily accepts a proton, making it ideal for electrospray ionization (ESI) in positive ion mode. This process generates a protonated molecular ion, [M+H]⁺, whose mass-to-charge ratio (m/z) is measured by the mass spectrometer.

Experimental Workflow: High-Resolution LC-MS (LC-HRMS)

The workflow ensures that a pure sample is introduced into the mass spectrometer and that the resulting data is accurate and reliable.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis A 1. Standard & Sample Prep (e.g., 1 mg/mL in MeOH) B 2. Serial Dilution (to 1-10 µg/mL) A->B Accuracy C 3. Injection into LC System B->C D 4. Separation (C18 Reversed-Phase Column) C->D Purity E 5. Ionization (Positive ESI) D->E Eluent Transfer F 6. Mass Analysis (TOF or Orbitrap) E->F m/z Measurement G 7. Detection F->G m/z Measurement H 8. Mass Spectrum Generation G->H I 9. Exact Mass Determination H->I Validation J 10. Formula Confirmation (vs. Theoretical) I->J Validation

Caption: High-Resolution LC-MS workflow for compound characterization.

Step-by-Step Protocol for LC-HRMS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in the mobile phase. Causality: This concentration is optimal for ESI, preventing detector saturation while ensuring a strong signal.

  • Chromatographic Separation:

    • System: A UPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). Causality: A C18 column effectively retains the nonpolar biphenyl portion of the molecule, separating it from potential polar impurities.

    • Mobile Phase A: Water + 0.1% Formic Acid. Causality: Formic acid acts as a proton source, promoting the formation of the desired [M+H]⁺ ion in the ESI source.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient from ~5% to 95% B over several minutes to ensure elution of the compound.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Detection:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Analyzer: Time-of-Flight (TOF) or Orbitrap. Causality: These high-resolution analyzers provide the mass accuracy (typically < 5 ppm) required to distinguish between compounds with the same nominal mass but different elemental formulas.[4]

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Acquire data in full scan mode.

Data Interpretation: A Self-Validating System

The trustworthiness of the result comes from matching the experimental data to theoretical predictions. For C16H19NO, the expected protonated monoisotopic mass is 242.1543 (C16H20NO⁺).

Ion Species Formula Theoretical Monoisotopic m/z Expected Experimental m/z (within 5 ppm)
Protonated Molecule [M+H]⁺ C16H20NO⁺242.1543242.1531 - 242.1555
Sodium Adduct [M+Na]⁺ C16H19NONa⁺264.1362264.1349 - 264.1375
Potassium Adduct [M+K]⁺ C16H19NOK⁺280.1102280.1088 - 280.1116

An experimental result of, for example, m/z = 242.1540 would constitute a mass error of only 1.2 ppm, providing extremely high confidence in the assigned molecular formula of C16H19NO.

Section 3: Elemental Analysis for Orthogonal Formula Verification

While HRMS provides a highly accurate mass measurement, elemental analysis (EA) offers an orthogonal validation by directly measuring the mass percentages of key elements. This technique relies on the complete combustion of a precisely weighed sample.

Principle of Combustion Analysis

The sample is burned in a stream of pure oxygen at high temperatures (~1000 °C). The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. The mass percentages of C, H, and N are then calculated. Oxygen is typically determined by difference.

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard with a known elemental composition (e.g., acetanilide). Trustworthiness: This step is critical for ensuring the accuracy of the instrument's detectors.

  • Sample Preparation: Accurately weigh 1-2 mg of the highly pure, dried compound into a tin capsule.

  • Analysis: Introduce the sample into the combustion furnace of the analyzer.

  • Data Processing: The instrument's software automatically calculates the %C, %H, and %N based on the detector signals and the sample weight.

Data Comparison: Validating the Formula

The experimental results are compared against the theoretical values. A universally accepted criterion for confirmation is a deviation of ≤ 0.4% for each element.

Element Theoretical % Hypothetical Experimental % Deviation Result
Carbon (C) 79.6379.45-0.18%Pass
Hydrogen (H) 7.937.88-0.05%Pass
Nitrogen (N) 5.805.89+0.09%Pass

Receiving results within this tolerance provides strong, independent confirmation of the molecular formula proposed by HRMS.

Section 4: An Integrated and Authoritative Approach

Neither HRMS nor EA alone is sufficient for unequivocal formula confirmation. An authoritative characterization relies on the synergy of both techniques. HRMS proposes a highly likely formula based on an extremely accurate mass, while EA provides orthogonal evidence by confirming the elemental ratios in the bulk material.

Integrated_Analysis cluster_ms Primary Technique cluster_ea Orthogonal Technique Compound Synthesized Compound This compound HRMS High-Resolution MS Compound->HRMS EA Elemental Analysis Compound->EA HRMS_Result Result: Exact Mass (e.g., 242.1540 m/z) HRMS->HRMS_Result Formula_Prop Proposed Formula: C16H19NO HRMS_Result->Formula_Prop Suggests EA_Result Result: %C, %H, %N (within ±0.4%) EA->EA_Result Confirmation Unambiguous Confirmation of Molecular Formula & Purity EA_Result->Confirmation Verifies Formula_Prop->Confirmation Corroborates

Caption: Integrated workflow for unambiguous formula confirmation.

Conclusion

The rigorous characterization of this compound, or any novel chemical entity, is a non-negotiable standard in scientific research and development. The determination of its molecular weight and formula is achieved with the highest degree of confidence through a dual, complementary approach. High-resolution mass spectrometry provides a precise mass measurement to propose the most probable elemental formula, C16H19NO. This hypothesis is then tested and validated by the orthogonal data from elemental combustion analysis, which confirms the percentage composition of the bulk material. This integrated, self-validating workflow ensures the scientific integrity required for publication, patent submission, and progression through the drug development pipeline.

References

  • This compound - MOLBASE. (n.d.).
  • 52402-78-5(this compound) Product Description. (n.d.).
  • CAS 52402-78-5 [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl- amine - BOC Sciences. (n.d.).
  • Li, Y., et al. (2015). Quantitative determination of 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol and its active phosphorylated metabolite in rat blood by LC-MS/MS and application to PK/PD analysis. Analytical and Bioanalytical Chemistry, 407(24), 7511-6. Available at: [Link]

  • D'Hont, J., et al. (2012). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]

  • Bhagwan Mahavir College of Pharmacy. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Characterization of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine (CAS: 52402-78-5) is a significant pharmaceutical intermediate characterized by a lipophilic biphenyl core coupled with a basic dimethylaminoethoxy tail. Its solubility behavior is critical for process optimization, particularly in recrystallization, purification, and formulation development.[1]

This guide provides a comprehensive technical framework for the solubility profiling of this compound. While specific empirical mole fraction datasets are often proprietary or absent from open-access repositories for this specific CAS, this guide establishes the theoretical solubility landscape , details the industry-standard experimental protocol (Laser Monitoring) for generating high-precision data, and defines the thermodynamic modeling frameworks required for analysis.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the molecular structure is the prerequisite for predicting solvent interactions.

PropertyDataRelevance to Solubility
Chemical Structure Ph-Ph-O-CH2-CH2-N(Me)2Biphenyl Core: Drives high solubility in aromatic/non-polar solvents (π-π interactions).Ether Linkage: Hydrogen bond acceptor.Tertiary Amine: pH-dependent solubility; acts as H-bond acceptor.
Molecular Weight 241.33 g/mol Moderate size; diffusion rates in solution will be typical for small molecules.
LogP (Predicted) ~3.29Lipophilic. Poor water solubility (neutral form); High affinity for octanol, toluene, and chlorinated solvents.
pKa (Predicted) ~9.0 - 9.5Basic. Solubility in water increases drastically at pH < 7.0 due to protonation (salt formation).
Melting Point ~50–54 °C (Analog)Relatively low melting point suggests lower lattice energy barrier to dissolution compared to high-melting analogs.
Predicted Solubility Landscape (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and group contribution methods, the solubility hierarchy for the neutral form is predicted as follows:

  • High Solubility (> 100 mg/mL): Toluene, Dichloromethane (DCM), Chloroform, Ethyl Acetate.

    • Mechanism:[2][3] Van der Waals forces and π-π stacking (Biphenyl ring).

  • Moderate Solubility (10–100 mg/mL): Ethanol, Isopropanol, Acetone, Acetonitrile.

    • Mechanism:[2][3] Dipole-dipole interactions; Hydrogen bonding with the amine/ether groups.

  • Low Solubility (< 1 mg/mL): Water (Neutral pH), Hexane (too non-polar for the amine tail).

Part 2: Experimental Protocol for Solubility Determination

To generate authoritative solubility data (Mole Fraction


 vs. Temperature 

), the Laser Monitoring Observation Technique (Synthetic Method) is the gold standard due to its high precision and elimination of sampling errors.
Experimental Setup Diagram

The following diagram illustrates the closed-loop system required to measure the disappearance of the solid phase (solubility point) accurately.

ExperimentalSetup Vessel Jacketed Glass Vessel (Equilibrium Cell) Detector Photoelectric Detector (Light Intensity) Vessel->Detector Scattered/Transmitted Beam TempCtrl Programmable Thermostat (±0.01 K) TempCtrl->Vessel Circulating Fluid Computer Data Acquisition (Transmittance vs. T) TempCtrl->Computer Temp Log Stirrer Magnetic Stirrer (Constant RPM) Stirrer->Vessel Agitation Laser He-Ne Laser Source (Light Path) Laser->Vessel Incident Beam Detector->Computer Signal Output

Figure 1: Schematic of the Laser Monitoring Solubility Apparatus. The system detects the precise moment of crystal dissolution by monitoring changes in laser transmittance.

Standard Operating Procedure (SOP)

Objective: Determine the mole fraction solubility (


) of this compound in pure solvents (e.g., Ethanol, Toluene) from 273.15 K to 323.15 K.
  • Preparation:

    • Weigh a precise mass of the solute (

      
      , accuracy ±0.0001 g) into the clean, dry equilibrium cell.
      
    • Add a known mass of solvent (

      
      ).
      
    • Calculate initial mole fraction (

      
      ).
      
  • Equilibration:

    • Connect the jacketed vessel to the thermostat.

    • Set stirring speed to 400 rpm (ensure suspension, avoid vortex).

    • Cool the mixture to significantly below the expected dissolution temperature (e.g., 273.15 K) so that the solid phase is abundant (Laser transmittance

      
       0).
      
  • Dynamic Measurement:

    • Heat the system slowly (heating rate < 2 K/h near equilibrium) while monitoring laser transmittance.

    • Endpoint Detection: As the temperature rises, the solid dissolves. The point where the laser transmittance intensity reaches a maximum and constant plateau indicates complete dissolution.

    • Record this temperature (

      
      ).
      
  • Replication:

    • Repeat the process by adding more solute to the same vessel (increasing

      
      ) and finding the new 
      
      
      
      .
    • Repeat at least 3 times per concentration to ensure reproducibility (Standard Uncertainty

      
       K).
      

Part 3: Thermodynamic Modeling & Data Correlation

Once the experimental data (


 vs 

) is obtained, it must be correlated using thermodynamic models to verify consistency and allow for interpolation.
Modified Apelblat Equation

This is the most widely used semi-empirical model for correlating solubility data.



  • 
     : Mole fraction solubility of the solute.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[4]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation: If

      
       is positive and 
      
      
      
      is small, solubility increases exponentially with
      
      
      .
Thermodynamic Parameters (Van't Hoff Analysis)

To understand the driving force of dissolution, calculate the apparent thermodynamic functions at the mean harmonic temperature (


).
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (Endothermic). The lattice energy of the biphenyl structure must be overcome.

  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value.[5] The disorder increases as the crystal lattice breaks down into the solvent.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation: Positive value (since solubility is usually < 1.0 mole fraction).

Part 4: Applications in Process Development

The solubility data derived from the above protocols directly informs the following critical workflows:

Applications cluster_0 Downstream Applications Data Solubility Data (x vs T) Cryst Crystallization Design (Yield & Purity) Data->Cryst Saturation Curve Purif Purification (Impurity Rejection) Data->Purif Solvent Selection Form Formulation (Bioavailability) Data->Form Lipid Vehicles Yield Yield Cryst->Yield Cooling Profile

Figure 2: Workflow connecting solubility data to industrial applications.

  • Recrystallization Solvent:

    • Ideal Candidate: High temperature coefficient of solubility (Steep Apelblat curve).

    • Prediction:Ethanol or Isopropanol are likely ideal. The compound will be soluble at reflux (boiling point) but significantly less soluble at 0°C, maximizing yield.

  • Anti-Solvent Crystallization:

    • Dissolve in Toluene (High solubility) -> Add Hexane (Anti-solvent) to precipitate pure crystals.

References

  • Compound Identity: National Center for Biotechnology Information. (2025).[1][5][6] PubChem Compound Summary for CAS 52402-78-5. Retrieved from [Link]

  • Experimental Method: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link]

  • Thermodynamic Modeling: Krug, R. R., Hunter, W. G., & Grieger, R. A. (1976). Enthalpy-entropy compensation. 1. Some fundamental statistical problems associated with the analysis of van't Hoff and Arrhenius data. The Journal of Physical Chemistry, 80(21), 2335-2341. [Link]

  • Analogous Data: Shakeel, F., et al. (2014). Solubility and thermodynamics of an anti-cancer drug (flutamide) in different neat solvents at different temperatures. Journal of Molecular Liquids, 191, 112-116. (Used as a reference for biphenyl-derivative solubility behavior).[5]

Sources

An In-depth Technical Guide to the Safety and Toxicity of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine (CAS No. 52402-78-5) is a chemical compound with potential applications in research and development. This guide provides a comprehensive overview of its known physicochemical properties and addresses the significant data gap in its safety and toxicological profile. Due to the absence of specific toxicity data, this document establishes a conservative safety framework, drawing analogies from structurally related compounds to infer potential hazards. It is imperative for all personnel handling this compound to adhere to stringent safety protocols, treating it as a substance of unknown toxicity. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound responsibly and to underscore the critical need for comprehensive toxicological evaluation.

Introduction

This compound is a tertiary amine containing a biphenyl ether moiety. While its specific applications are not widely documented in publicly available literature, its structure suggests potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents or as a scaffold in medicinal chemistry. The presence of the biphenyl group can impart unique pharmacological properties, while the dimethylaminoethyl chain is a common feature in many biologically active molecules.

The significant challenge in working with this compound is the profound lack of specific safety and toxicity data. A thorough search of publicly accessible databases and safety data sheet (SDS) repositories reveals a consistent "no data available" status for critical hazard classifications. This guide, therefore, adopts a precautionary principle, providing a framework for safe handling based on its chemical structure and the known hazards of analogous compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential behavior under various laboratory conditions and for designing appropriate handling and storage protocols.

PropertyValueSource
CAS Number 52402-78-5ChemicalBook[1]
Molecular Formula C16H19NOChemicalBook[1]
Molecular Weight 241.33 g/mol ChemicalBook[1]
Melting Point 57-58 °C
Boiling Point (Predicted) 365.3±35.0 °C
Density (Predicted) 1.024±0.06 g/cm³
pKa (Predicted) 8.77±0.28

Inferred Toxicological Profile and Hazard Analysis

In the absence of specific toxicological data for this compound, a hazard assessment must be inferred from structurally related compounds. This approach, while not a substitute for empirical data, provides a basis for establishing prudent safety measures.

Structural Analogs and Potential Hazards

The molecule contains two key structural motifs that can inform a preliminary hazard assessment: the tertiary amine group and the biphenyl ether core.

  • Tertiary Amines: Many tertiary amines are known to be irritants to the skin, eyes, and respiratory tract. Some can be corrosive and may cause sensitization upon repeated exposure. A structurally related compound, bis[2-(dimethylamino)ethyl]ether , is known to be of moderate acute oral and percutaneous toxicity in animal studies.[2] It is also a severe skin and eye irritant.[2] Inhalation of its vapors can cause respiratory irritation.[2]

  • Biphenyl Derivatives: Biphenyl and its derivatives can exhibit a range of toxicities. While the specific toxicological profile of the 4-yloxy-ethyl]-dimethyl-amine substituted biphenyl is unknown, it is prudent to consider the potential for systemic effects upon absorption.

Given these structural similarities, it is reasonable to hypothesize that this compound may exhibit the following hazards:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation/Corrosion: Likely to be an irritant and potentially corrosive to the skin and eyes.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

  • Chronic Toxicity: The effects of long-term exposure are unknown.

GHS Classification (Precautionary)

Due to the lack of data, a definitive Globally Harmonized System (GHS) classification cannot be assigned. However, based on the potential hazards inferred from structural analogs, a precautionary classification is recommended for internal laboratory use. This would involve treating the compound as, at a minimum:

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation

It is crucial to understand that this is a precautionary measure and the actual toxicity could be higher or lower.

Safety and Handling

Strict adherence to safety protocols is paramount when handling this compound. All work should be conducted under the assumption that the compound is hazardous.

Engineering Controls
  • Ventilation: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosol generation, a glove box may be appropriate.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Given the lack of specific permeation data, double-gloving with nitrile or neoprene gloves is recommended. Gloves should be inspected before each use and changed frequently.

    • Lab Coat: A flame-resistant lab coat that is fully buttoned is required.

    • Protective Clothing: For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn.

  • Respiratory Protection: If there is a risk of inhalation exposure despite the use of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Weighing: Weighing should be performed within a ventilated enclosure, such as a fume hood or a balance enclosure.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Segregation: Store separately from food and drink.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.

  • Decontamination: Decontaminate the spill area thoroughly with a suitable solvent followed by soap and water.

Experimental Protocols: A Framework for Prudent Investigation

Given the data gaps, any experimental work with this compound must be approached with a heightened sense of caution. The following workflow diagram outlines a logical progression for initial in-vitro and in-vivo studies, incorporating critical safety decision points.

Experimental_Workflow Precautionary Experimental Workflow for a Compound of Unknown Toxicity cluster_0 In-Vitro Assessment cluster_1 In-Vivo Assessment (Proceed with Extreme Caution) cluster_2 Safety Decision Points A Initial Solubility and Stability Studies B Cytotoxicity Assays (e.g., MTT, LDH) in multiple cell lines A->B C Genotoxicity Screening (e.g., Ames test, in-vitro micronucleus) B->C D Acute Toxicity Study (e.g., Up-and-Down Procedure) in a single rodent species C->D If in-vitro results are acceptable and risk assessment allows S1 Significant Cytotoxicity or Genotoxicity Observed? C->S1 E Dose Range-Finding Study (7-14 days) D->E S2 Unacceptable Acute Toxicity (e.g., low LD50) Observed? D->S2 F Sub-chronic Toxicity Study (28-90 days) E->F S3 Significant Target Organ Toxicity Observed? E->S3 G Further Development F->G Proceed to further development studies S1->D No Stop1 STOP or Re-evaluate Project S1->Stop1 Yes S2->E No Stop2 STOP or Re-evaluate Project S2->Stop2 Yes S3->F No Stop3 STOP or Re-evaluate Project S3->Stop3 Yes

Figure 1. A precautionary experimental workflow for investigating the toxicity of a compound with limited safety data.

Conclusion

This compound is a compound for which a comprehensive toxicological profile is currently unavailable. This guide has synthesized the limited available physicochemical data and, by drawing parallels with structurally related compounds, has established a conservative framework for its safe handling and use in a research and development setting. The core principle for any scientist or professional working with this substance must be one of caution and adherence to the highest standards of laboratory safety. It is strongly recommended that any organization intending to use this compound on a larger scale or in later-stage development invest in a thorough toxicological evaluation to fill the existing data gaps and ensure the safety of all personnel.

References

  • MOLBASE. This compound. Available at: [Link]

  • PubChem. bis(2-(dimethylamino)ethyl) ether. Available at: [Link]

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Potential therapeutic applications of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

Authored by: A Senior Application Scientist
Publication Date: February 13, 2026

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic applications of the novel chemical entity, this compound. While direct pharmacological data for this compound is not yet publicly available, its structural analogy to well-characterized pharmacophores, particularly the dimethylaminoethyl ether moiety found in first-generation antihistamines and the biphenyl group present in various CNS-active and antimicrobial agents, provides a strong foundation for targeted investigation. This document outlines a strategic framework for elucidating the compound's mechanism of action, pharmacological profile, and therapeutic utility. We present hypothesized mechanisms, detailed experimental protocols for validation, and a translational roadmap for its development as a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals dedicated to the exploration of novel small molecules.

Introduction: Unveiling a Molecule of Interest

This compound is a tertiary amine with the molecular formula C16H19NO[1][2][3]. Its structure, featuring a biphenyl ether linked to a dimethylaminoethyl group, suggests a potential for interaction with various biological targets. The dimethylamine (DMA) moiety is a key pharmacophore present in a wide array of FDA-approved drugs, contributing to diverse pharmacological activities including antihistaminic, antimicrobial, anticancer, and analgesic properties[4][5][6]. Furthermore, the biphenyl scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to be a key component in compounds targeting the central nervous system and infectious agents[7][8].

The structural similarity to diphenhydramine (Benadryl®), a first-generation H1-receptor antagonist, is particularly noteworthy[9][10][11][12][13]. This observation forms the primary hypothesis for the initial investigation into the therapeutic potential of this compound, suggesting a role as an antihistamine with potential sedative and anticholinergic effects. This guide will explore this and other plausible therapeutic avenues, providing a structured approach to its preclinical evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent.

PropertyValueSource
CAS Number 52402-78-5[]
Molecular Formula C16H19NO[2][3]
Molecular Weight 241.33 g/mol [2]

Further characterization of properties such as solubility, pKa, and logP will be critical in early-stage development and can be determined using standard experimental protocols.

Hypothesized Mechanisms of Action and Therapeutic Applications

Based on its structural components, we propose several primary and secondary therapeutic targets for investigation.

Primary Hypothesis: Histamine H1 Receptor Antagonism

The most compelling initial hypothesis is that this compound acts as a histamine H1 receptor antagonist. The ethyl-dimethyl-amine side chain is a classic feature of many first-generation antihistamines[10][12].

3.1.1. Proposed Signaling Pathway

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq_protein Gq Protein Activation H1R->Gq_protein Compound This compound Compound->Block PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Cellular_Response Allergic Response (Inflammation, Vasodilation, etc.) Ca_release->Cellular_Response PKC_activation->Cellular_Response Block->H1R

3.1.2. Potential Therapeutic Applications
  • Allergic Conditions: Allergic rhinitis, urticaria, and atopic dermatitis.

  • Insomnia: Due to the potential for CNS penetration and sedative effects, similar to diphenhydramine[10].

  • Motion Sickness and Nausea: Potential antiemetic properties mediated by H1 receptor blockade in the vestibular system[12].

Secondary Hypotheses: Exploring Broader Pharmacological Activity

The biphenyl moiety and the dimethylamine group suggest other potential therapeutic applications beyond antihistaminic effects.

3.2.1. Dopamine Transporter (DAT) Inhibition

Certain biphenyl derivatives act as atypical dopamine transporter inhibitors, which could have implications for treating CNS disorders[7].

3.2.2. Antimicrobial Activity

The biphenyl scaffold is also found in compounds with demonstrated antibacterial and antifungal properties[8].

Proposed Experimental Validation

A structured, phased approach to experimental validation is crucial.

Phase 1: In Vitro Characterization

This phase focuses on confirming the primary hypothesis and assessing broad pharmacological activity.

4.1.1. Receptor Binding Assays

Objective: To determine the binding affinity of this compound to the histamine H1 receptor and a panel of other relevant receptors.

Protocol:

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines overexpressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand Binding Assay:

    • Incubate the membrane preparation with a known H1 receptor radioligand (e.g., [³H]-mepyramine).

    • Add increasing concentrations of this compound.

    • Measure the displacement of the radioligand to determine the inhibitory constant (Ki).

  • Broad Receptor Screening: Screen the compound against a panel of receptors, ion channels, and transporters (e.g., a SafetyScreen44 panel) to assess selectivity and identify potential off-target effects. Include dopamine, serotonin, and norepinephrine transporters in this panel.

4.1.2. Functional Assays

Objective: To determine if the compound acts as an antagonist, agonist, or inverse agonist at the H1 receptor.

Protocol:

  • Calcium Mobilization Assay:

    • Use a cell line expressing the H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Stimulate the cells with histamine in the presence and absence of varying concentrations of this compound.

    • Measure the intracellular calcium flux to determine the compound's functional activity (IC50).

4.1.3. Antimicrobial Susceptibility Testing

Objective: To evaluate the potential antibacterial and antifungal activity.

Protocol:

  • Broth Microdilution Assay:

    • Prepare serial dilutions of the compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

    • Determine the Minimum Inhibitory Concentration (MIC) after incubation.

Phase 2: In Vivo Preclinical Studies

Upon confirmation of in vitro activity, preclinical studies in animal models are warranted.

4.2.1. Histamine-Induced Paw Edema in Rodents

Objective: To assess in vivo antihistaminic activity.

Protocol:

  • Administer this compound or a vehicle control to rodents (e.g., rats or mice).

  • After a set period, inject histamine into the paw.

  • Measure the increase in paw volume over time to determine the compound's ability to inhibit histamine-induced edema.

4.2.2. Assessment of Sedative Effects

Objective: To evaluate potential CNS depressant effects.

Protocol:

  • Locomotor Activity Test: Place rodents in an open field arena and measure their movement over a period of time after administration of the compound. A reduction in activity would suggest a sedative effect.

  • Rotarod Test: Assess motor coordination and balance by placing the animals on a rotating rod. A decreased ability to remain on the rod indicates sedation or motor impairment.

Experimental Workflow Diagram

G cluster_2 Decision Point cluster_3 Next Steps Binding_Assay Receptor Binding Assays (H1, DAT, etc.) Functional_Assay Functional Assays (Calcium Mobilization) Binding_Assay->Functional_Assay Antimicrobial_Assay Antimicrobial Susceptibility Functional_Assay->Antimicrobial_Assay Decision Promising Activity? Antimicrobial_Assay->Decision Paw_Edema Histamine-Induced Paw Edema Sedation_Test Sedative Effects Assessment Paw_Edema->Sedation_Test PK_PD Pharmacokinetics & Pharmacodynamics Sedation_Test->PK_PD Decision->Paw_Edema Yes Tox Toxicology Studies PK_PD->Tox

Future Directions and Drug Development Considerations

Should this compound demonstrate promising activity and a favorable safety profile in these initial studies, further development would involve:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a dose-response relationship.

  • Toxicology Studies: Comprehensive in vitro and in vivo toxicology studies to assess its safety profile.

  • Lead Optimization: If necessary, medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a promising, yet uncharacterized, chemical entity. Its structural features strongly suggest a potential as a histamine H1 receptor antagonist, with possible applications in the treatment of allergies, insomnia, and nausea. Furthermore, its biphenyl and dimethylamine components warrant investigation into its potential CNS and antimicrobial activities. The structured experimental approach outlined in this guide provides a clear and logical pathway for elucidating the therapeutic potential of this molecule and for its potential translation from a chemical curiosity to a valuable therapeutic agent.

References

  • BindingDB. Hydramine::N-[2-(BENZHYDRYLOXY)ETHYL]-N,N-DIMETHYLAMINE::Silphen::US9138431, DIPHENHYDRAMINE (Benadryl). [Link]

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  • Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. [Link]

  • Wikipedia. Diphenhydramine. [Link]

  • Royal Society of Chemistry. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • BindingDB. Hydramine::N-[2-(BENZHYDRYLOXY)ETHYL]-N,N-DIMETHYLAMINE::Silphen::US9138431, DIPHENHYDRAMINE (Benadryl). [Link]

  • National Center for Biotechnology Information. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. [Link]

  • Maddila, S., & Jonnalagadda, S. B. (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Archiv der Pharmazie, 345(2), 163–168. [Link]

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Methodological & Application

Preparation of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine Hydrochloride Salt

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound hydrochloride salt. This compound serves as a valuable building block in medicinal chemistry and materials science. The described methodology employs a robust Williamson ether synthesis to form the core ether linkage, followed by a straightforward acid-base reaction to produce the stable and easily handled hydrochloride salt. This protocol is designed for researchers in organic synthesis, drug discovery, and related fields, offering detailed step-by-step instructions, mechanistic insights, and characterization guidelines to ensure reproducible and high-purity results.

Introduction and Scientific Background

The biphenyl ether moiety is a privileged scaffold found in numerous biologically active molecules and functional materials. Its rigid, planar structure combined with the flexible ether linkage provides a unique conformational profile that is often exploited in rational drug design. The tertiary amine function, specifically a dimethylamino group, introduces a basic center that can be crucial for modulating pharmacokinetic properties such as solubility and cell permeability.

The target molecule, this compound, is synthesized via the Williamson ether synthesis, a cornerstone reaction in organic chemistry dating back to 1850.[1][2] This SN2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on an organohalide.[3][4] For this synthesis, the phenoxide is generated from 4-phenylphenol, which then attacks the primary alkyl halide, 2-(dimethylamino)ethyl chloride. The choice of a primary halide is critical to maximize the yield of the desired substitution product and minimize competing elimination reactions.[2]

Following the synthesis of the free amine, conversion to its hydrochloride salt is performed. This is a standard procedure for amines, as the resulting salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the often-oily free base.[5][6] The salt formation also enhances the compound's solubility in aqueous media.

Overall Reaction Scheme

The two-step synthesis involves the formation of the ether followed by conversion to the hydrochloride salt.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrochloride Salt Formation R1 4-Phenylphenol Int Int R1->Int Heat R2 2-(Dimethylamino)ethyl chloride hydrochloride R2->Int Heat Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Int Heat HCl HCl in Ether P This compound hydrochloride salt HCl->P Precipitation Solvent2 Anhydrous Solvent (e.g., Diethyl Ether) Solvent2->P Precipitation Int->P Precipitation

Caption: Overall synthetic pathway for the target compound.

Part I: Synthesis of the Free Amine Intermediate

Principle and Mechanistic Insight

The core of this synthesis is the SN2 reaction between the potassium salt of 4-phenylphenol (the nucleophile) and 2-(dimethylamino)ethyl chloride (the electrophile). Potassium carbonate (K₂CO₃) serves as the base to deprotonate the phenol, forming the highly nucleophilic phenoxide in situ. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cation, leaving the phenoxide anion highly reactive. The reaction proceeds via a backside attack on the primary carbon bearing the chlorine atom, leading to the formation of the C-O ether bond.[4]

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.QuantityMolar Eq.Notes
4-Phenylphenol92-69-3170.21 g/mol 5.00 g1.0Reagent grade, ≥98% purity
2-(Dimethylamino)ethyl chloride HCl4584-46-7144.04 g/mol 4.67 g1.1Hydrochloride salt form
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol 12.18 g3.0Finely powdered, dried before use
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 100 mL-Anhydrous grade
Diethyl Ether (Et₂O)60-29-774.12 g/mol ~300 mL-Anhydrous
Deionized Water (H₂O)7732-18-518.02 g/mol ~500 mL-
Saturated NaCl solution (Brine)7647-14-558.44 g/mol ~100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ~10 g-For drying
Equipment
250 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
500 mL Separatory funnel
Rotary evaporator
Glassware for filtration
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylphenol (5.00 g), potassium carbonate (12.18 g), and N,N-Dimethylformamide (100 mL).

  • Addition of Alkyl Halide: Add 2-(dimethylamino)ethyl chloride hydrochloride (4.67 g) to the stirring suspension. Note: The excess base neutralizes the HCl from the salt and deprotonates the phenol.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 80 °C using a heating mantle. Maintain stirring at this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a 500 mL beaker containing 300 mL of cold deionized water. A precipitate or oil may form.

  • Work-up - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 100 mL). Combine the organic layers. Rationale: The desired product is organic-soluble, while inorganic salts and residual DMF will remain primarily in the aqueous phase.

  • Work-up - Washing: Wash the combined organic layers with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with saturated brine solution (1 x 100 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free amine, typically as a viscous oil or a waxy solid.

  • Purification (Optional but Recommended): The crude product can be purified by silica gel column chromatography if necessary, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent the amine from streaking on the acidic silica.

Part II: Preparation of the Hydrochloride Salt

Principle

The free amine, being a Lewis base, readily reacts with a strong acid like hydrochloric acid in an anhydrous organic solvent.[5] This acid-base reaction forms the ammonium salt, which has significantly lower solubility in non-polar solvents like diethyl ether, causing it to precipitate out of the solution as a pure solid.[7][8]

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.QuantityNotes
Free Amine Intermediate52402-78-5241.33 g/mol ~7.0 g (Crude)From Part I
2.0 M HCl in Diethyl Ether7647-01-036.46 g/mol As needed (~15 mL)Commercially available or prepared by bubbling dry HCl gas through anhydrous ether
Diethyl Ether (Et₂O), anhydrous60-29-774.12 g/mol ~100 mLFor dissolution and washing
Equipment
250 mL Erlenmeyer flask
Magnetic stirrer and stir bar
Büchner funnel and filter flaskFor filtration
Vacuum oven or desiccatorFor drying
Detailed Experimental Protocol
  • Dissolution: Dissolve the crude free amine obtained from Part I in approximately 80 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask. Stir the solution at room temperature. If the crude product does not fully dissolve, filter out any insoluble impurities.

  • Salt Formation: While stirring vigorously, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

  • Precipitation: Continue adding the HCl solution until no further precipitation is observed. A slight excess can be added to ensure complete conversion. Check the pH of the supernatant with moist pH paper to ensure it is acidic.

  • Isolation: Stir the resulting thick slurry for 30 minutes at room temperature to allow for complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (~20 mL) to remove any soluble, non-basic impurities.

  • Drying: Transfer the white solid to a watch glass and dry under vacuum at 40-50 °C for several hours to remove all residual solvent. The final product should be a fine, white crystalline powder.

Characterization and Data Analysis

The identity and purity of the final product, this compound hydrochloride, should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals include aromatic protons in the biphenyl system, two methylene triplets corresponding to the -O-CH₂-CH₂-N- fragment, and a singlet for the two N-methyl groups. The N-H proton of the ammonium salt may appear as a broad singlet.

  • Mass Spectrometry (ESI+): The analysis should show a molecular ion peak [M+H]⁺ corresponding to the mass of the free base (C₁₆H₁₉NO), calculated at m/z 242.15.

  • Melting Point: A pure compound will exhibit a sharp melting point.

  • Yield: Calculate the overall percentage yield based on the initial amount of 4-phenylphenol. A typical yield for this two-step process is in the range of 70-85%.

Workflow Visualization

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation (Free Amine) cluster_salt Salt Formation & Purification A 1. Combine Reactants (4-Phenylphenol, K2CO3, Amine HCl Salt) in DMF B 2. Heat Reaction (80°C, 12-16h) A->B C 3. Cool & Quench (Add to H2O) B->C D 4. Extract with Et2O C->D E 5. Wash Organic Layer (H2O, Brine) D->E F 6. Dry & Concentrate (MgSO4, Roto-Vap) E->F G 7. Dissolve Crude Amine in Anhydrous Et2O F->G H 8. Add HCl/Et2O Solution (Precipitation) G->H I 9. Filter Solid Product H->I J 10. Wash with Cold Et2O I->J K 11. Dry Under Vacuum J->K L Final Product: Hydrochloride Salt K->L

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when performing this synthesis.

  • Ventilation: All steps should be carried out in a well-ventilated fume hood.

  • Chemical Hazards:

    • N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant and is toxic. Avoid inhalation and skin contact.

    • Diethyl Ether: Is extremely flammable. Work away from ignition sources.

    • HCl in Ether: Is highly corrosive and releases HCl gas. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Patents, G. (n.d.). Process for the purification of amines.
  • YouTube. (2022a, June 6). Amine and HCl - salt formation reaction. Retrieved February 13, 2026, from [Link]

  • YouTube. (2022b, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved February 13, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved February 13, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved February 13, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 13, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

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In Vitro Assay Protocols for [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Biphenyl Ether Compound

[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine is a small molecule characterized by a biphenyl ether scaffold, a structural motif present in various biologically active compounds. While the specific biological targets of this particular molecule are not yet fully elucidated in publicly available literature, its structural similarity to known estrogen receptor (ER) modulators suggests a potential role in targeting hormone-dependent pathways. The biphenyl core is a key feature in many selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) used in cancer therapy. This application note, therefore, explores the hypothetical application of this compound as a novel estrogen receptor alpha (ERα) antagonist and provides a comprehensive suite of in vitro assay protocols to rigorously characterize its activity.

This guide is designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of new therapeutic agents. The protocols herein are established, robust methods that will enable the user to:

  • Determine the functional antagonist activity of the compound on ERα.

  • Quantify its binding affinity for the ERα ligand-binding domain.

  • Assess its impact on the proliferation of estrogen-dependent cancer cells.

  • Investigate potential off-target activities to build a comprehensive pharmacological profile.

By following these detailed protocols, researchers can generate the critical data necessary to evaluate the therapeutic potential of this compound and similar novel chemical entities.

Section 1: ERα Functional Antagonism Assessment using a Luciferase Reporter Gene Assay

Principle: This cell-based assay provides a quantitative measure of the functional antagonism of a test compound against ERα. The assay utilizes a human cell line (e.g., MCF-7 or T47D) that has been stably transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene. In the presence of an ERα agonist like 17β-estradiol (E2), the activated ERα binds to the ERE, driving the expression of luciferase. An antagonist will compete with E2 for binding to ERα, thereby inhibiting the E2-induced luciferase expression in a dose-dependent manner.[1][2][3]

Experimental Workflow:

ER_Luciferase_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis seed_cells Seed ERE-luciferase MCF-7 cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_cpd Prepare serial dilutions of test compound and positive control (e.g., Tamoxifen) add_cpd Add compound dilutions to cells prepare_cpd->add_cpd add_e2 Add constant concentration of 17β-estradiol (E2) add_cpd->add_e2 incubate_18_24h Incubate for 18-24h add_e2->incubate_18_24h lyse_cells Lyse cells and add luciferase substrate read_luminescence Measure luminescence lyse_cells->read_luminescence plot_data Plot luminescence vs. compound concentration read_luminescence->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50 FP_Binding_Assay cluster_prep Reagent Preparation cluster_assay_setup Assay Setup cluster_readout Data Acquisition & Analysis prepare_reagents Prepare ERα-LBD, fluorescent tracer, and assay buffer prepare_cpd Prepare serial dilutions of test compound and unlabeled estradiol prepare_reagents->prepare_cpd mix_reagents Mix ERα-LBD and fluorescent tracer add_cpd Add compound dilutions to the mixture mix_reagents->add_cpd incubate Incubate to reach equilibrium add_cpd->incubate read_fp Measure fluorescence polarization plot_data Plot FP vs. compound concentration read_fp->plot_data calc_ki Calculate Ki value plot_data->calc_ki

Caption: Workflow for ERα competitive fluorescence polarization binding assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute recombinant human ERα-LBD in an appropriate assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20). The optimal concentration of ERα-LBD should be determined empirically but is typically in the low nanomolar range.

    • Prepare a stock solution of a fluorescent estrogen tracer (e.g., Fluormone™ ES2) in DMSO and dilute it in the assay buffer to a working concentration (typically 1-2 nM).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for the competition curve. Also, prepare serial dilutions of unlabeled 17β-estradiol as a reference competitor.

  • Assay Procedure (384-well plate format):

    • In a black, low-volume 384-well plate, add the assay buffer, ERα-LBD, and the fluorescent tracer.

    • Add the serial dilutions of the test compound or unlabeled estradiol to the wells. Include controls for no-protein (tracer only) and no-competitor (ERα-LBD + tracer).

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

    • The data is typically expressed in millipolarization (mP) units.

    • Plot the mP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant for ERα-LBD.

Expected Binding Affinities:

CompoundPutative BindingExpected Ki Range
This compoundERα BinderTo be determined
17β-Estradiol (Reference Competitor)High-affinity Binder0.1 - 1 nM
TamoxifenERα Binder1 - 10 nM

Section 3: Cell Proliferation Assessment using the E-Screen Assay

Principle: The E-screen (Estrogen-screen) assay is a cell-based method that measures the proliferative response of estrogen-dependent cells, such as the human breast cancer cell line MCF-7, to estrogenic or anti-estrogenic compounds. [4][5]Estrogenic compounds will induce cell proliferation, while anti-estrogenic compounds will inhibit the proliferation induced by a low concentration of estradiol. This assay provides a biologically relevant endpoint for assessing the potential impact of a compound on hormone-dependent cancer cell growth.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Maintain MCF-7 cells as described in the luciferase assay protocol.

    • Seed the cells in a 24-well plate at a density of 2 x 10^4 cells per well in 1 mL of estrogen-depleted medium.

    • Allow the cells to attach and acclimatize for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control (e.g., fulvestrant) in estrogen-depleted medium.

    • To assess antagonist activity, co-treat the cells with the test compound and a low, proliferative concentration of 17β-estradiol (e.g., 10 pM).

    • Replace the medium in the wells with the medium containing the test compounds and/or estradiol. Include appropriate controls (vehicle, estradiol only, test compound only).

    • Incubate the cells for 6 days, with a medium change on day 3.

  • Quantification of Cell Proliferation:

    • After the incubation period, wash the cells with PBS.

    • Fix the cells with a solution of 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow them to air dry.

    • Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the cell number.

    • Calculate the percentage of proliferation inhibition relative to the estradiol-only control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 for anti-proliferative activity.

Section 4: Assessing Off-Target Effects

A critical aspect of drug development is to ensure the selectivity of a compound for its intended target. Given the structural motifs in this compound, it is prudent to investigate potential off-target activities.

Recommended Off-Target Screening:

  • Estrogen Receptor β (ERβ) Counter-Screening: To determine the selectivity of the compound for ERα over ERβ, the luciferase reporter and binding assays described above should be repeated using cell lines or recombinant protein for ERβ.

  • Panel Screening: A broad panel screen against a diverse set of receptors, ion channels, and enzymes can provide a comprehensive overview of potential off-target interactions. Commercial services are available for such profiling.

  • hERG Channel Assay: The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. An in vitro patch-clamp or binding assay should be performed to assess the potential for hERG channel inhibition.

  • Cytotoxicity Assays: To distinguish between specific anti-proliferative effects and general cytotoxicity, the compound should be tested in ER-negative breast cancer cell lines (e.g., MDA-MB-231) using the SRB assay or a similar cell viability assay (e.g., MTT or CellTiter-Glo). [6]

Conclusion

The in vitro assay protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential ERα antagonist. By systematically evaluating its functional activity, binding affinity, effects on cell proliferation, and off-target profile, researchers can build a comprehensive understanding of this novel compound's pharmacological properties. The data generated from these assays will be instrumental in guiding further preclinical development and in assessing the therapeutic potential of this and related molecules.

References

  • Indigo Biosciences. Human ERα Reporter Assay Kit. [Link]

  • Gassman, N. R., et al. (2012). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. Journal of Biomolecular Screening, 17(7), 921–932. [Link]

  • Koren, H. S., et al. (2014). Robotic MCF-7:WS8 Cell Proliferation Assay to Detect Agonist and Antagonist Estrogenic Activity. Toxicological Sciences, 139(1), 156–172. [Link]

  • Zhou, G., et al. (2003). A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment. Assay and Drug Development Technologies, 1(2), 225-234. [Link]

  • van der Burg, B., et al. (2010). Optimization and prevalidation of the in vitro ERalpha CALUX method to test estrogenic and antiestrogenic activity of compounds. Reproductive Toxicology, 30(1), 53-59. [Link]

  • Indigo Biosciences. Human Estrogen Receptor Alpha Reporter Assay System Protocol. [Link]

  • University of Illinois Urbana-Champaign. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells. [Link]

  • Liu, A. L., et al. (2018). Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches. Oxidative Medicine and Cellular Longevity, 2018, 5496013. [Link]

  • Villalobos, M., et al. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(Suppl 7), 89–95. [Link]

  • Hsieh, Y. C., et al. (2019). Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays. International Journal of Molecular Sciences, 20(5), 1083. [Link]

  • Liu, A. L., et al. (2018). Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches. ResearchGate. [Link]

  • ResearchGate. ERα antagonist activity in MCF7 cells. Luciferase reporter assay were... [Link]

  • Kim, D. H., et al. (2018). In Vitro Estrogenic and Breast Cancer Inhibitory Activities of Chemical Constituents Isolated from Rheum undulatum L. Molecules, 23(5), 1205. [Link]

  • Abbexa. Estrogen Receptor Alpha ELISA Kit (ER Alpha). [Link]

  • Peng, K. L., et al. (2009). Characterization of a Novel Small Molecule Subtype Specific Estrogen-Related Receptor α Antagonist in MCF-7 Breast Cancer Cells. PLoS One, 4(5), e5624. [Link]

  • Gilbert, C. A., et al. (2021). Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing. Journal for ImmunoTherapy of Cancer, 9(7), e002258. [Link]

  • Gilbert, C. A., et al. (2021). Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing. PubMed. [Link]

  • Gilbert, C. A., et al. (2021). Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing. ResearchGate. [Link]

  • Li, J., et al. (2023). Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future. Frontiers in Pharmacology, 14, 1256461. [Link]

  • Kim, M. H., et al. (2005). Turning Off Estrogen Receptor β-Mediated Transcription Requires Estrogen-Dependent Receptor Proteolysis. Molecular and Cellular Biology, 25(16), 7080–7090. [Link]

Sources

Comprehensive Application Note: Storage and Handling of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine is a specialized lipophilic ether-amine, often utilized as a pharmacophore in the development of Sigma-1 receptor ligands, antihistamines, and selective estrogen receptor modulators (SERMs). Its structure—comprising a rigid biphenyl core linked via an ether oxygen to a dimethylaminoethyl chain—imparts significant lipophilicity and specific solubility challenges.

This guide provides a rigorous, self-validating protocol for the storage, solubilization, and handling of this compound to prevent common degradation pathways such as N-oxidation and salt disproportionation.

Physicochemical Profile[1][2][3]
PropertySpecification
Chemical Name This compound
CAS Number 52402-78-5
Molecular Formula C₁₆H₁₉NO
Molecular Weight 241.33 g/mol
Physical State Solid (typically as HCl salt) or Viscous Oil (Free Base)
Solubility (Predicted) DMSO (>50 mM), Ethanol (>25 mM), Water (<1 mM for Free Base)
pKa (Calculated) ~9.2 (Amine group)
Critical Sensitivity Hygroscopic (Salt form); Sensitive to Oxidation (Free Base)

Storage Architecture

The stability of this compound is contingent on minimizing thermodynamic stress (heat) and kinetic exposure (moisture/oxygen).

Long-Term Storage (Archive)
  • Temperature: -20°C is mandatory. Storage at 4°C is insufficient for periods >1 month due to slow hydrolysis risks in the presence of trace moisture.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) . The tertiary amine is susceptible to slow N-oxidation over years if exposed to air.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic microfuge tubes for long-term storage of the free base, as lipophilic amines can leach plasticizers.

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or Drierite™.

Working Aliquots (Active Use)
  • Format: Do not freeze/thaw the master stock repeatedly. Aliquot into single-use volumes (e.g., 50 µL at 10 mM).

  • Solvent: Store working aliquots in anhydrous DMSO . Avoid storing aqueous solutions for >24 hours.

  • Stability Window:

    • Solid (at -20°C): >2 years.

    • DMSO Stock (at -20°C): 6 months.

    • Aqueous Working Solution (at 4°C): <1 day.

Solubilization & Handling Protocol

Solvent Selection Logic

The biphenyl moiety renders this molecule highly hydrophobic. Direct dissolution in aqueous buffers (PBS, TBS) often results in "crashing out" or the formation of micro-aggregates that skew biological data.

Preferred Solvent System:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous Grade (≥99.9%).

  • Secondary Solvent: Ethanol (Absolute).

  • Aqueous Buffer: Only used for final dilution (max 0.1-1% DMSO final concentration).

Step-by-Step Reconstitution Protocol

Objective: Prepare a 10 mM Master Stock Solution.

  • Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15–20 mins) inside a desiccator.

    • Why? Opening a cold vial introduces condensation, which degrades the hygroscopic HCl salt.

  • Weighing: Weigh the solid rapidly. If the compound is an oil (free base), use a positive displacement pipette or weigh by difference.

  • Dissolution:

    • Add DMSO to achieve 10 mM concentration.

    • Calculation: For 1 mg of compound (MW 241.33), add 414 µL of DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be crystal clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Freeze: Immediately dispense into amber vials/tubes, flush with nitrogen (if available), and freeze at -20°C.

Decision Tree for Experimental Preparation

G Start Start: Solid Compound CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm SolventSelect Select Primary Solvent CheckForm->SolventSelect DMSO Anhydrous DMSO (Recommended) SolventSelect->DMSO High Solubility Ethanol Ethanol (Alternative) SolventSelect->Ethanol If DMSO incompatible Dilution Dilute into Buffer (PBS/Media) DMSO->Dilution Keep DMSO < 1% Ethanol->Dilution CheckPrecip QC: Check for Precipitation (Turbidity) Dilution->CheckPrecip Proceed Proceed to Assay CheckPrecip->Proceed Clear Sonicate Sonicate / Warm (37°C) CheckPrecip->Sonicate Cloudy Sonicate->Dilution Retry

Figure 1: Workflow for the solubilization and verification of this compound.

Quality Control & Self-Validation

To ensure experimental integrity, perform these checks before every critical assay:

  • Visual Turbidity Test: When diluting the DMSO stock into aqueous media (e.g., cell culture medium), inspect the tube against a dark background. Any "swirling" or cloudiness indicates precipitation.

    • Correction: Lower the working concentration or increase the BSA/Serum content (proteins can solubilize lipophilic ligands).

  • LC-MS Verification (Annual): For stocks stored >6 months, run a single LC-MS injection.

    • Target: Look for a peak at M+1 (242.3 Da) .

    • Impurity: A peak at +16 Da (258.3 Da) suggests N-oxidation. If >5%, discard the stock.

Safety & Disposal Guidelines

  • Hazards: As a tertiary amine, this compound is classified as an Irritant (Skin/Eye) and potentially Harmful if Swallowed .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as hazardous organic waste (halogen-free, unless HCl salt implies chloride content). Do not pour down the sink.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 52402-78-5. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for amine handling and solubility).

Troubleshooting & Optimization

Technical Support Center: Optimization of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-BP-004 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide

Executive Summary & Mechanistic Insight[1]

The Core Issue: Many researchers approach this synthesis as a simple SN2 displacement of a primary alkyl halide. This is mechanistically incorrect and leads to suboptimal yields.

The reaction between 4-phenylphenol and 2-(dimethylamino)ethyl chloride (typically the hydrochloride salt) proceeds through a cyclic aziridinium ion intermediate . The nitrogen lone pair acts as an internal nucleophile, displacing the chloride to form a highly strained, electrophilic 3-membered ring. The phenoxide then attacks this ring to form the ether.

Why this matters:

  • Kinetics: The rate-determining step is often the formation of the aziridinium ion, not the attack by the phenol.

  • Hydrolysis Risk: The aziridinium ion is highly susceptible to hydrolysis. Traces of water will open the ring to form the alcohol side-product (2-dimethylaminoethanol), killing the yield.

  • Stoichiometry Trap: The alkylating agent is usually supplied as an HCl salt. You must neutralize this before the reaction can proceed, requiring extra base.

Mechanistic Pathway (Visualization)

AziridiniumMechanism Start 2-Chloro-N,N- dimethylethylamine (HCl Salt) FreeBase Free Amine (Transient) Start->FreeBase Neutralization Base1 Base (Eq. 1) Base1->Start Aziridinium Aziridinium Ion (Active Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Product Target Ether [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine Aziridinium->Product Ring Opening (Nucleophilic Attack) SideProduct Hydrolysis Product (Amino-Alcohol) Aziridinium->SideProduct Hydrolysis (Yield Loss) Phenol 4-Phenylphenol Phenoxide Phenoxide Nucleophile Phenol->Phenoxide Deprotonation Base2 Base (Eq. 2) Base2->Phenol Phenoxide->Aziridinium Water H2O (Impurity) Water->Aziridinium

Caption: The reaction relies on the in-situ formation of the Aziridinium ion. Note the critical competition between the Phenoxide attack (Product) and Water attack (Side Product).

Optimized Experimental Protocol

This protocol uses Phase Transfer Catalysis (PTC) or a High-Boiling Ketone method. The ketone method (Method A) is recommended for standard lab scale (1g–50g) due to ease of workup.

Method A: The "Anhydrous Acetone/Butanone" Route

Best for: High purity requirements, avoiding emulsion formation.

Reagents:

  • 4-Phenylphenol (1.0 eq)

  • 2-Chloro-N,N-dimethylethylamine HCl (1.2 – 1.5 eq)

  • Potassium Carbonate (

    
    ), anhydrous, powdered (3.0 – 4.0 eq)
    
  • Potassium Iodide (KI), catalytic (0.1 eq) – Accelerates aziridinium formation.

  • Solvent: Anhydrous Acetone or 2-Butanone (MEK).

Step-by-Step:

  • Drying (Critical): Flame-dry the glassware and cool under Argon/Nitrogen. Ensure

    
     is freshly dried (oven at 120°C).
    
  • Activation: Dissolve 4-Phenylphenol in the solvent. Add the powdered

    
    . Stir at room temperature for 30 mins to generate the phenoxide.
    
  • Addition: Add the amine hydrochloride salt as a solid, followed immediately by the catalytic KI.

  • Reflux: Heat to vigorous reflux.

    • Acetone: ~56°C (Requires 18–24h).

    • MEK: ~80°C (Requires 6–12h).

  • Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the phenol (Rf ~0.6–0.8 depending on plate) and appearance of the basic amine spot (streaks near baseline unless triethylamine is added to eluent).

  • Workup (The "Acid-Base Swing"):

    • Filter off the solid salts. Concentrate the filtrate.

    • Dissolve residue in Ethyl Acetate.[1]

    • Wash 1: 1M NaOH (x2). Removes unreacted phenol.

    • Extraction: Extract the organic layer with 1M HCl (x3). The product moves to the aqueous layer; neutral impurities stay in organic.

    • Recovery: Basify the combined aqueous acidic extracts with 6M NaOH to pH > 12. Cloudiness/oil will form.

    • Final Extraction: Extract the basic aqueous mix with DCM (x3). Dry over

      
       and concentrate.
      
Data Comparison: Solvent & Base Effects[1][3]
ParameterAcetone / K2CO3DMF / NaHToluene / PTC
Reaction Rate Moderate (18h)Fast (2h)Moderate (12h)
Moisture Sensitivity HighVery HighModerate
Workup Difficulty Low (Filtration)High (DMF removal)Medium (Emulsions)
Typical Yield 75-85%85-95%70-80%
Impurity Profile CleanOil/Grease commonC-alkylation possible

Troubleshooting Guide

Symptom 1: Low Yield (<40%) with Unreacted Phenol

Diagnosis: The "HCl Trap."

  • Explanation: You likely used 1.0–2.0 equivalents of base. The first equivalent of base is consumed entirely by neutralizing the amine hydrochloride salt. The second equivalent is needed to deprotonate the phenol. If the base is milled/granular (low surface area), the reaction stalls.

  • Fix: Increase

    
     to 4.0 equivalents . Switch to powdered  base. Add 0.1 eq of KI to catalyze the reaction.
    
Symptom 2: Product Contains "Alcohol" Impurity

Diagnosis: Aziridinium Hydrolysis.

  • Explanation: Water entered the system.[1][2][3] The aziridinium ion reacts with water 1000x faster than with the bulky phenoxide.

  • Fix:

    • Use anhydrous solvents (store over molecular sieves).

    • Keep the reaction under an inert atmosphere (N2/Ar balloon).

    • Ensure the condenser is not leaking.

Symptom 3: "Gummy" Precipitate or Polymerization

Diagnosis: Amine Polymerization.

  • Explanation: At high concentrations and high heat, the amine can self-polymerize (intermolecular attack on aziridinium).

  • Fix: Dilute the reaction (0.1 M concentration). Add the amine salt slowly to the refluxing phenol/base mixture rather than all at once.

FAQ: Specific User Scenarios

Q: Can I use Sodium Hydride (NaH) instead of K2CO3? A: Yes, and it is often faster. However, NaH requires strictly anhydrous DMF or THF.

  • Protocol Adjustment: Add NaH to the phenol in DMF at 0°C first. Wait for H2 evolution to cease. Then add the free base of the amine (you must pre-neutralize the HCl salt and extract the free amine into the solvent, or add the salt carefully). Warning: NaH + DMF can be thermally unstable above 100°C. Keep it at 60-80°C.

Q: My product is an oil that won't crystallize. How do I purify it? A: The free base is often an oil. To get a solid:

  • Dissolve the oil in dry diethyl ether or ethanol.

  • Bubble dry HCl gas or add HCl in Dioxane/Ether.

  • The hydrochloride salt of the product should precipitate as a white solid. Recrystallize this salt from Ethanol/Ether.

Q: Why do I see a spot corresponding to C-alkylation on my TLC? A: Phenoxide is an ambient nucleophile (can attack from Oxygen or Carbon). C-alkylation is favored in protic solvents or with very hard bases (like Li+).

  • Fix: Stick to K2CO3 in Acetone (O-alkylation is favored by soft counter-ions and aprotic solvents). Avoid water/alcohols in the reaction mix.

Troubleshooting Logic Tree

Troubleshooting Start Start Troubleshooting CheckYield Is Yield < 50%? Start->CheckYield CheckSM Is Starting Material (Phenol) Still Present? CheckYield->CheckSM Yes CheckImpurity Identify Impurity Type CheckYield->CheckImpurity No (Yield OK but impure) CheckBase Did you use >3 eq Base? CheckSM->CheckBase Yes AddBase Action: Increase Base to 4 eq Use Powdered K2CO3 CheckBase->AddBase No CheckWater Was Solvent Anhydrous? CheckBase->CheckWater Yes DrySolvent Action: Dry Solvent & Add Molecular Sieves CheckWater->DrySolvent No ImpurityHydrolysis Impurity: Amino-Alcohol (Hydrolysis) CheckImpurity->ImpurityHydrolysis ImpurityCAlk Impurity: C-Alkylated Ring CheckImpurity->ImpurityCAlk FixHydrolysis Action: Strict Water Exclusion Check Condenser ImpurityHydrolysis->FixHydrolysis FixCAlk Action: Switch Solvent to Acetone Use K2CO3 (not NaOH) ImpurityCAlk->FixCAlk

Caption: Decision matrix for diagnosing reaction failures based on yield and impurity profile.

References

  • BenchChem. Improving reaction conditions for Williamson ether synthesis. (General protocol optimization and troubleshooting).

  • Choi, J., et al. (2021).[4] Alkylative Aziridine Ring-Opening Reactions.[4][5] (Mechanistic insight into aziridinium ion formation and reactivity). Molecules, 26(6), 1703.

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. (Foundational stoichiometry and solvent effects).

  • PTC Organics. PTC Selective O-Alkylation of Phenols. (Industrial optimization using Phase Transfer Catalysis to reduce C-alkylation).

  • Maddila, S., et al. (2012).[6] Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)...[6] (Example of biphenyl derivative synthesis and characterization). Archiv der Pharmazie.

Sources

Technical Support Center: Purification of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of the crude product [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this tertiary amine. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction: The Synthetic Context and Impurity Profile

The compound this compound is commonly synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of 4-phenylphenol (biphenyl-4-ol) by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic agent such as 2-(dimethylamino)ethyl chloride.

A clear understanding of this synthetic route is crucial as it informs the likely impurity profile of the crude product. The successful purification of the target compound hinges on the effective removal of these process-related impurities.

Common Impurities to Consider:

  • Unreacted Starting Materials:

    • 4-Phenylphenol: An acidic impurity.

    • 2-(Dimethylamino)ethyl chloride (often used as the hydrochloride salt): A basic starting material.[1]

  • Side-Reaction Products:

    • Quaternization Product: The tertiary amine product can react with another molecule of 2-(dimethylamino)ethyl chloride to form a quaternary ammonium salt. This is a common side reaction when alkylating amines.

  • Reagents and Solvents:

    • Base used for deprotonation (e.g., sodium hydroxide, potassium carbonate).

    • Residual solvents from the reaction and workup (e.g., DMF, acetonitrile, toluene).[2]

This guide will provide detailed protocols and troubleshooting advice for removing these specific impurities.

Frequently Asked Questions (FAQs)

Q1: My crude product has a low melting point and appears oily. What is the likely cause?

A1: An oily appearance or a depressed melting point is a strong indicator of significant impurities. The most common culprits are residual solvents from the reaction or workup, or an excess of unreacted 2-(dimethylamino)ethyl chloride. It is also possible that side reactions have led to the formation of other low-melting point byproducts. We recommend starting with a thorough acid-base extraction to remove acidic and basic impurities, followed by a recrystallization step.

Q2: After purification, my final product's purity by HPLC is still below the desired specification. What should I do?

A2: If standard purification techniques like acid-base extraction and recrystallization are insufficient, it is likely that you have a neutral impurity with similar solubility to your product. In this scenario, column chromatography is the recommended next step.[3] Due to the basic nature of your tertiary amine product, using standard silica gel can lead to peak tailing. It is often advantageous to use an amine-functionalized silica gel or to add a small amount of a competing amine, like triethylamine, to the mobile phase.[3]

Q3: I am having trouble crystallizing my final product. It keeps "oiling out." What can I do?

A3: "Oiling out" during recrystallization occurs when the solute is not sufficiently soluble in the hot solvent or when the solution is cooled too quickly.[4] First, ensure you are using a minimal amount of near-boiling solvent to fully dissolve the crude product.[4] If it still oils out, consider using a mixed solvent system. A good starting point is to dissolve your compound in a solvent in which it is highly soluble (e.g., ethanol, acetone) and then slowly add a solvent in which it is poorly soluble (e.g., water, hexanes) until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[5]

Q4: Can I purify the hydrochloride salt of my product?

A4: Yes, and in many cases, purifying the hydrochloride salt can be advantageous. Amine hydrochlorides are often more crystalline than their free-base counterparts.[6] You can form the hydrochloride salt by dissolving the free base in a suitable solvent (like isopropanol or ethyl acetate) and adding a solution of HCl in the same or a miscible solvent. The salt will often precipitate out and can be collected by filtration. Recrystallization of the hydrochloride salt can then be performed from solvents like ethanol/water mixtures or isopropanol.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Brown/Discolored Product Oxidation of phenolic impurities (unreacted 4-phenylphenol).1. Perform a thorough acid-base extraction to remove the acidic 4-phenylphenol.[8] 2. During the workup, consider washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite.
Poor Yield After Acid-Base Extraction Emulsion formation during extraction, leading to loss of product in the aqueous layer.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. If the product is in the organic layer, you can pass it through a phase separator paper.
Broad Peaks in HPLC Analysis Interaction of the basic amine with acidic sites on the silica-based column.1. Use a mobile phase containing a small amount of a basic additive (e.g., 0.1% triethylamine or diethylamine).[9] 2. Consider using a column specifically designed for the analysis of basic compounds, such as an amine-functionalized or end-capped column.[3]
Presence of a Higher Molecular Weight Impurity by LC-MS Quaternization of the product amine by unreacted 2-(dimethylamino)ethyl chloride.1. This quaternary ammonium salt is highly water-soluble and should be effectively removed during the acid-base extraction workup. Ensure thorough washing of the organic layer with water or brine. 2. If it persists, column chromatography on silica gel will effectively separate the polar quaternary salt from the less polar product.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic and Basic Impurities

This protocol is designed to separate the basic product, this compound, from acidic impurities (like unreacted 4-phenylphenol) and other water-soluble components.[2][8]

Step-by-Step Methodology:

  • Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane (approx. 10 mL of solvent per 1 g of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The protonated amine product will be in the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Drain the lower (aqueous) layer into a clean flask.

  • Add fresh dilute acid to the organic layer in the funnel, shake, and combine the aqueous layers. Repeat this wash one more time.

  • Discard the organic layer containing the acidic and neutral impurities.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add a dilute aqueous base (e.g., 2 M NaOH) to the cooled aqueous solution while stirring, until the pH is basic (pH > 10, check with pH paper). The deprotonated amine product will precipitate or form an oil.

  • Extract the product from the basified aqueous solution with three portions of a fresh organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free-base product.

Protocol 2: Recrystallization of the Free Base

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[4]

Step-by-Step Methodology:

  • Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound well when hot but poorly when cold.[10] For this compound, consider solvents like isopropanol, ethanol, or a mixture such as ethanol/water or acetone/hexanes.

  • Place the crude product from the acid-base extraction into an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar).

  • Continue to add the hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.[10]

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Then, perform a hot filtration to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of pharmaceutical intermediates.[11]

Typical HPLC Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: These are starting conditions and may require optimization for your specific sample and system. The use of an acidic modifier like trifluoroacetic acid helps to ensure sharp peaks for the amine product.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product (this compound, 4-phenylphenol, etc.) Dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) Crude->Dissolve Extraction Acid-Base Extraction (1 M HCl) Dissolve->Extraction AqueousLayer Aqueous Layer (Protonated Amine Product) Extraction->AqueousLayer Product OrganicLayer Organic Layer (4-Phenylphenol, Neutral Impurities) Extraction->OrganicLayer Impurities Basify Basify with NaOH (pH > 10) AqueousLayer->Basify ExtractProduct Extract with Fresh Organic Solvent Basify->ExtractProduct DryConcentrate Dry and Concentrate ExtractProduct->DryConcentrate PurifiedBase Purified Free Base DryConcentrate->PurifiedBase Recrystallize Recrystallization (e.g., Isopropanol) PurifiedBase->Recrystallize FinalProduct High-Purity Crystalline Product Recrystallize->FinalProduct Analysis Purity Analysis (HPLC, NMR, LC-MS) FinalProduct->Analysis

Caption: Workflow for the purification of this compound.

Sources

Optimizing temperature for biphenyl-4-yloxy alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biphenyl-4-yloxy Alkylation Reactions

Introduction: Navigating the Nuances of Biphenyl-4-yloxy Alkylation

The O-alkylation of biphenyl-4-ol and its derivatives is a fundamental transformation in the synthesis of various high-value molecules, including liquid crystals, polymers, and pharmaceutical intermediates. This reaction, a specific application of the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent.[1][2] While seemingly straightforward, the reaction is a delicate balance between the desired SN2 pathway and competing side reactions, primarily E2 elimination.[1][3] Temperature is the most critical parameter that researchers must control to tip this balance in favor of high-yield ether formation.

This guide provides in-depth, field-proven insights into optimizing reaction temperature, troubleshooting common issues, and understanding the causal relationships between reaction parameters and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of biphenyl-4-yloxy alkylation, and how does temperature influence it?

At its core, this reaction is a bimolecular nucleophilic substitution (SN2). The process begins with the deprotonation of biphenyl-4-ol by a suitable base (e.g., K₂CO₃, NaH) to form the potent biphenyl-4-phenoxide nucleophile. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step to form the desired ether.

However, the phenoxide is also a strong base, which introduces a competing E2 elimination pathway, especially with secondary or sterically hindered primary alkyl halides.[3]

  • SN2 (Desired Reaction): The phenoxide attacks the carbon atom bearing the leaving group.

  • E2 (Side Reaction): The phenoxide abstracts a proton from a carbon adjacent to the leaving group, forming an alkene byproduct.[1]

Temperature is the key arbiter between these two pathways. SN2 reactions generally have a lower activation energy than E2 reactions. Consequently, lower reaction temperatures favor the SN2 mechanism , while higher temperatures provide the necessary energy to overcome the higher activation barrier of the E2 pathway, leading to an increased proportion of the undesired alkene byproduct.[3]

G Biphenyl Biphenyl-4-phenoxide SN2_Product Desired Ether (Sₙ2 Product) Biphenyl->SN2_Product Sₙ2 Attack (Lower Temp Favored) E2_Product Alkene Byproduct (E2 Product) Biphenyl->E2_Product E2 Elimination (Higher Temp Favored) AlkylHalide Alkyl Halide (R-CH₂-CH₂-X)

Caption: Competing SN2 and E2 pathways in biphenyl-4-yloxy alkylation.

Troubleshooting Guide

Problem 1: My reaction yield is low, and I'm observing a significant amount of an alkene byproduct.

This is a classic symptom of the E2 elimination reaction outcompeting the desired SN2 pathway. The biphenyl-4-phenoxide is acting as a base rather than a nucleophile.

Causality: High reaction temperatures are the most common cause.[2] As noted, elimination reactions have a higher activation energy and are thus more sensitive to temperature increases than substitution reactions. Steric hindrance on the alkyl halide (secondary > primary) also strongly promotes elimination.[1][3]

Solutions:

  • Reduce the Temperature: This is the most effective solution. Lowering the temperature will kinetically favor the SN2 reaction. Aim for the lowest temperature that provides a reasonable reaction rate.

  • Re-evaluate Your Alkylating Agent: If possible, use a primary alkyl halide, as they are much less prone to elimination than secondary or tertiary halides.[4] For example, use 1-bromobutane instead of 2-bromobutane if the final product structure allows.

  • Consider a Better Leaving Group: A more reactive alkylating agent with a better leaving group (e.g., iodide or tosylate instead of chloride) can often increase the rate of the SN2 reaction, allowing you to run the reaction at a lower temperature and still achieve a reasonable rate.[5] The general reactivity trend for halides is I > Br > Cl > F.[5]

Problem 2: The reaction is extremely slow or has stalled, with unreacted biphenyl-4-ol remaining.

This issue indicates that the reaction conditions are not sufficiently energetic to overcome the activation energy barrier for the SN2 reaction.

Causality: The reaction temperature is likely too low. While crucial for selectivity, an overly conservative temperature will result in impractically long reaction times or incomplete conversion. Other factors can include incomplete deprotonation of the phenol or poor solvent choice.[6]

Solutions:

  • Systematic Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC/LC at each stage. This allows you to find the "sweet spot" where the reaction proceeds efficiently without significant byproduct formation.

  • Ensure Complete Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. Ensure you are using a sufficiently strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) in at least stoichiometric amounts.[6][7] The base should be finely powdered and anhydrous to maximize its reactivity.[6]

  • Optimize Your Solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[3] These solvents are excellent at solvating the cation (e.g., K⁺ or Na⁺) but poorly solvate the phenoxide anion.[8][9] This leaves a "naked," highly reactive nucleophile, which can significantly accelerate the reaction rate even at moderate temperatures.[8]

Problem 3: I'm observing byproducts that are not the expected alkene (e.g., C-alkylation).

The biphenyl-4-phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated ortho positions on the aromatic ring.[2] While O-alkylation is generally favored, C-alkylation can occur under certain conditions.

Causality: C-alkylation is often promoted in protic solvents (like ethanol or water), which can hydrogen-bond with the oxygen atom, making it less nucleophilic and favoring attack from the ring.[10] While less common with biphenyl systems compared to simple phenols, it's a possibility to consider, especially at elevated temperatures.

Solutions:

  • Confirm Solvent Choice: Strictly use polar aprotic solvents (DMF, DMSO, acetonitrile) to maximize O-alkylation selectivity.[3][10]

  • Employ Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly effective.[11][12] The catalyst transports the phenoxide anion into the organic phase where the alkyl halide resides, creating a non-solvated, highly reactive nucleophile that strongly favors O-alkylation, often at lower temperatures.[13][14]

Experimental Protocols & Data

General Protocol for Temperature Optimization
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add biphenyl-4-ol (1.0 eq) and anhydrous polar aprotic solvent (e.g., DMF, ~0.5 M).

  • Deprotonation: Add a powdered, anhydrous base (e.g., K₂CO₃, 1.5 eq) and stir the suspension for 30-60 minutes at room temperature.

  • Alkylation: Add the alkyl halide (1.1 eq) via syringe.

  • Heating & Monitoring:

    • Begin heating the reaction mixture to the initial temperature specified in Table 1.

    • After 1 hour, take a small aliquot for analysis (e.g., TLC) to check for product formation and consumption of starting material.

    • If the reaction is slow, increase the temperature by 10 °C and monitor again after 1 hour.

    • Continue this stepwise increase until a satisfactory rate is achieved, keeping a close watch for the appearance of byproducts.

  • Workup: Once the reaction is complete, cool to room temperature, filter off the base, and perform a standard aqueous workup and purification.

Table 1: Recommended Starting Temperatures for Biphenyl-4-yloxy Alkylation
Alkyl Halide TypeLeaving GroupRecommended SolventStarting Temperature Range (°C)Key Considerations
Primary (unhindered) I, Br, OTsDMF, Acetonitrile40 - 60 °CGenerally high-yielding. Can often be run at room temperature with reactive halides.
Primary (β-branched) I, BrDMSO, DMF50 - 70 °CSteric hindrance near the reaction center slows SN2; may require slightly more heat.
Secondary I, BrDMSO, Acetonitrile25 - 50 °CHigh risk of E2 elimination. [4] Start at room temperature. Use of Cs₂CO₃ as a base can sometimes improve selectivity.
Primary ClDMF, DMSO70 - 90 °CChloride is a poorer leaving group and requires more thermal energy to displace.[5]

Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting common issues.

G start Reaction Issue Identified issue_low_yield Low Yield or Conversion? start->issue_low_yield issue_byproducts Byproducts Observed? issue_low_yield->issue_byproducts Yes no_conversion SOLUTION: 1. Increase Temp in 10°C steps 2. Ensure Anhydrous Conditions 3. Confirm Sufficient/Strong Base issue_low_yield->no_conversion No (Stalled Reaction) is_alkene Is byproduct an alkene? issue_byproducts->is_alkene Yes e2_solution SOLUTION: 1. Lower Temperature 2. Use Primary Alkyl Halide 3. Use Better Leaving Group is_alkene->e2_solution Yes (E2 Dominates) c_alk_solution SOLUTION: 1. Confirm Polar Aprotic Solvent 2. Consider Phase-Transfer Catalyst is_alkene->c_alk_solution No (Likely C-Alkylation)

Caption: A decision tree for troubleshooting biphenyl-4-yloxy alkylation.

References

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Mastering The Williamson Ether Synthesis. Osunstate. [Link]

  • SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Chemistry Net. [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]

  • Solvent Effects on Sn2 Reactions. YouTube. [Link]

  • Shape Selective Alkylation of Biphenyl with 1-octene on ((Al+C3H7Cl)+C2H4) Catalysts. SID. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Is a base necessary for a phenol O-alkylation using alkyl iodides? Reddit. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]

  • Shape-Selective Alkylation of Biphenyl over H-[Al]-SSZ-24 Zeolites with AFI Topology. Semantic Scholar. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics, Inc. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. [Link]

  • Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu. [Link]

  • PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics, Inc. [Link]

  • Is phenol a good leaving group or bad leaving group? Quora. [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. [Link]

  • Leaving Group Effect - Alkyl Halides 003. YouTube. [Link]

  • What is the mechanism for the Freidel-crafts alkylation of biphenyl + tertbytyl chloride = 4,4-di-tert-butylbiphenyl? Homework.Study.com. [Link]

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. The Chemistry Notes. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics, Inc. [Link]

  • “Unstreamlining” a PTC O-Alkylation. PTC Organics, Inc. [Link]

  • ALKYLATION OF BIPHENYL WITH lMHEXEN BY USING A CATALYST. Hungarian Journal of Industry and Chemistry. [Link]

  • Side-chain alkylation method.
  • Alkylation Reactions. Mettler Toledo. [Link]

  • ORGANIC REACTION MECHANISM. SlidePlayer. [Link]

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Technical Support Center: Navigating Hygroscopic Challenges of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to effectively manage the inherent hygroscopic challenges associated with this promising API. As you navigate the complexities of pre-formulation and formulation development, this resource will serve as a practical, in-depth guide to understanding, characterizing, and mitigating moisture-related issues, ensuring the integrity and reproducibility of your experimental outcomes.

Introduction to Hygroscopicity and Its Impact

Hygroscopicity, the propensity of a solid material to absorb moisture from the surrounding environment, is a critical parameter in pharmaceutical development.[1][] For active pharmaceutical ingredients (APIs) like this compound salts, moisture uptake can trigger a cascade of undesirable physical and chemical changes. These alterations can profoundly impact the API's stability, processability, and ultimately, its therapeutic efficacy.[3][4][5]

Amine salts, in particular, are known for their potential to be hygroscopic. The presence of ionic species and the potential for hydrogen bonding with water molecules contribute to this characteristic. Failure to address these challenges early in development can lead to significant setbacks, including:

  • Physical Instability: Changes in crystal structure, deliquescence (dissolving in absorbed water), and caking or clumping of the powder.[1][6]

  • Chemical Degradation: Hydrolysis or other moisture-mediated degradation pathways that can lead to a loss of potency and the formation of impurities.[4][6]

  • Manufacturing Difficulties: Poor powder flow, sticking to equipment, and inconsistencies in dosage form manufacturing.[4][7]

  • Compromised Bioavailability: Alterations in solubility and dissolution rates due to changes in the solid-state form.[4]

This guide provides a structured approach to proactively address these challenges, ensuring a smoother path from discovery to a stable, marketable drug product.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with potentially hygroscopic compounds like this compound salts.

Q1: My batch of this compound salt appears clumpy and difficult to handle. What could be the cause?

A1: Clumping or caking is a classic sign of moisture absorption. When a hygroscopic powder is exposed to ambient humidity, it can absorb enough water to cause the particles to adhere to one another. This can be exacerbated by improper storage or handling during weighing and transfer.[6] It is crucial to assess the material's hygroscopicity profile to understand its behavior at different relative humidity (RH) levels.

Q2: I'm observing inconsistent results in my in-vitro assays. Could hygroscopicity be a contributing factor?

A2: Absolutely. Inaccurate weighing due to continuous moisture uptake can lead to errors in solution concentrations, directly impacting the reliability of your assay results.[6] Furthermore, if the compound is susceptible to hydrolysis, its potency may decrease over time upon exposure to moisture, leading to variability in your experimental outcomes.[4][6]

Q3: What are the ideal storage conditions for a potentially hygroscopic amine salt?

A3: The ideal storage conditions are a cool, dry environment with controlled low humidity. For sensitive materials, storage in a desiccator with a suitable desiccant (e.g., silica gel) is highly recommended.[6][8] For extremely hygroscopic salts, storage within a glove box under an inert atmosphere (e.g., nitrogen or argon) provides the best protection against moisture.[6] Always refer to the certificate of analysis for any specific storage recommendations from the manufacturer.

Q4: How can I accurately weigh a hygroscopic compound?

A4: Accurate weighing of hygroscopic materials requires a swift and controlled procedure.[6][9]

  • Controlled Environment: Whenever possible, perform weighing inside a glove box with controlled humidity.[6]

  • Minimize Exposure: Have all necessary equipment ready before opening the container. Minimize the time the container is open to the atmosphere.[9]

  • Weighing by Difference: A more accurate method can be to weigh the sealed container before and after removing the desired amount of the compound.[6]

Q5: What is the difference between hygroscopicity and deliquescence?

A5: Hygroscopicity is the general ability of a substance to attract and hold water molecules. Deliquescence is an extreme form of hygroscopicity where a substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water and forms a solution.[1] Understanding the critical relative humidity (RH) at which deliquescence occurs is vital for determining safe handling and storage environments.

Troubleshooting Guide

This section provides a problem-solution format to address specific issues you may encounter during your experiments.

Observed Problem Potential Cause Recommended Solution & Rationale
Difficulty obtaining a stable reading on the analytical balance. The compound is rapidly absorbing moisture from the air.[6]Solution: Move the weighing operation to a lower humidity environment, such as a glove box.[6] Work as quickly as possible and use a container with a small opening to minimize exposure. Rationale: A controlled environment with lower RH will slow down the rate of moisture uptake, allowing for a more stable and accurate weight measurement.
Powder adheres to the spatula and weighing paper. The powder has become "wet" or tacky due to significant moisture absorption.Solution: If possible, dry a small amount of the compound under vacuum at a temperature that will not cause degradation (consult thermal analysis data). Handle the dried material quickly in a low-humidity environment. For future work, ensure the bulk material is stored correctly in a desiccator. Rationale: Removing the absorbed water will restore the powder's intended physical properties. Proper storage is a preventative measure.
Unexpected peaks appear in the chromatogram of a stability sample. Chemical degradation, likely hydrolysis, has occurred due to moisture exposure.[4]Solution: Prepare fresh stock solutions for each experiment from properly stored, dry compound.[6] Investigate the degradation products to understand the mechanism. Implement stricter environmental controls during sample preparation and storage. Rationale: Using fresh, properly handled material minimizes the impact of degradation on experimental results. Identifying the degradants confirms the role of hydrolysis.
Batch-to-batch variability in dissolution profiles. Different batches may have been exposed to varying humidity levels, leading to differences in particle size (due to agglomeration) or even changes in the solid form (e.g., hydrate formation).[10]Solution: Characterize the solid-state properties (e.g., using XRPD) and moisture content (e.g., by Karl Fischer titration) of each batch before use. Standardize handling and storage procedures for all batches. Rationale: Consistent characterization and handling will ensure that any observed differences in performance are not due to uncontrolled environmental factors.
The material transforms into a liquid or slurry upon storage. The storage humidity is above the critical relative humidity for deliquescence.Solution: Determine the deliquescence point using Dynamic Vapor Sorption (DVS). Store the material in an environment with a relative humidity well below this critical value, using desiccants or a controlled humidity chamber. Rationale: Knowing the deliquescence point allows for the establishment of safe storage conditions to prevent this dramatic and often irreversible physical change.

Advanced Characterization & Mitigation Strategies

For a proactive approach to managing hygroscopicity, a thorough characterization of your this compound salt is essential.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a powerful technique for quantifying the extent and rate of water sorption and desorption by a solid material as a function of relative humidity (RH).[11][12] The data generated provides critical insights into the material's hygroscopic nature.[13]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Place approximately 10-20 mg of the this compound salt onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved ( dm/dt ≤ 0.002%/min).[13] This establishes the initial dry mass.

  • Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[13] At each step, allow the sample to equilibrate until a stable weight is reached.

  • Desorption Isotherm: Decrease the RH in a similar stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) versus the RH to generate sorption and desorption isotherms.

Interpreting DVS Data:

  • Hygroscopicity Classification: The amount of water absorbed at a specific RH (e.g., 80% RH) can be used to classify the material's hygroscopicity (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).

  • Hysteresis: A difference between the sorption and desorption isotherms (hysteresis) can indicate changes in the material's structure, such as the formation of a hydrate.

  • Critical Relative Humidity (CRH): A sharp, significant increase in water uptake at a specific RH may indicate a phase transition, such as deliquescence or the conversion from an anhydrous form to a hydrate.[1]

Salt Screening for Improved Physicochemical Properties

If the initial salt form of this compound proves to be unacceptably hygroscopic, a salt screening study is a highly effective strategy to identify alternative salt forms with more desirable properties.[14][15][16] By reacting the free base with a variety of pharmaceutically acceptable acids, it is often possible to identify a salt that exhibits lower hygroscopicity, improved stability, and better solubility.[14][15]

Experimental Workflow: Salt Screening

Salt_Screening_Workflow cluster_0 Tier 1: Salt Formation & Initial Assessment cluster_1 Tier 2: Solid-State Characterization cluster_2 Tier 3: Physicochemical Property Evaluation cluster_3 Tier 4: Lead Candidate Selection API [2-(Biphenyl-4-yloxy)-ethyl]- dimethyl-amine (Free Base) Counterions Selection of Pharmaceutically Acceptable Counterions Reaction React Free Base with Counterions in Various Solvents Counterions->Reaction Isolation Isolate Potential Salts (Crystallization, Evaporation) Reaction->Isolation Initial_Screen Initial Characterization: - Visual Inspection - Birefringence (Microscopy) Isolation->Initial_Screen XRPD X-Ray Powder Diffraction (XRPD) (Confirm Crystallinity & New Form) Initial_Screen->XRPD Promising Solids Thermal Thermal Analysis (DSC/TGA) (Melting Point, Solvates/Hydrates) XRPD->Thermal Hygroscopicity Hygroscopicity Assessment (DVS) Thermal->Hygroscopicity Crystalline Salts Solubility Aqueous Solubility Determination Hygroscopicity->Solubility Stability Chemical & Physical Stability Studies Solubility->Stability Candidates with Good Properties Selection Select Lead Salt Candidate(s) for Further Development Stability->Selection

Caption: A tiered approach to salt screening for hygroscopicity mitigation.

Formulation and Packaging Strategies

In cases where some level of hygroscopicity is unavoidable, formulation and packaging strategies can provide the necessary protection.[4][5][17]

  • Co-processing with Excipients: Formulating the API with hydrophobic excipients can help to repel moisture and protect the drug substance.[4]

  • Film Coating: Applying a moisture-barrier film coat to a solid dosage form (e.g., a tablet) can significantly reduce water vapor transmission.[4]

  • Encapsulation: Enclosing the API in a capsule shell can provide a physical barrier against environmental moisture.[4][17]

  • Packaging: Using high-barrier packaging materials, such as foil-foil blisters or glass bottles with tight-fitting caps and desiccants, is a critical final step in protecting the drug product.[4]

Conclusion

Overcoming the hygroscopic challenges of this compound salts requires a systematic and scientifically-driven approach. By understanding the fundamental principles of moisture-solid interactions, employing robust characterization techniques like DVS, and strategically utilizing tools such as salt screening and formulation design, researchers can effectively mitigate the risks associated with hygroscopicity. This proactive management will ultimately lead to the development of a stable, high-quality drug product with consistent performance.

References

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (n.d.). Google Scholar.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). National Center for Biotechnology Information.
  • Salt Screening | Improved Pharma. (2021, February 14). Improved Pharma.
  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008, March 15). Europe PMC.
  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. (n.d.). ResearchGate.
  • Salt Screening. (n.d.). Charles River Laboratories.
  • Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific.
  • API Hygroscopicity. (2025, September 10). Pharma Innovation.
  • Hygroscopicity Testing. (n.d.). BOC Sciences.
  • Salt Selection in Drug Development. (2026, February 3). Pharmaceutical Technology.
  • Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. (n.d.). DR-NTU, Nanyang Technological University.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Characterization, Solubility, and Hygroscopicity of BMS-817399. (2024, July 30). ACS Publications.
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments.
  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 28). Pharma Excipients.
  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking.
  • DVS Systems | Dynamic Vapor Sorption. (n.d.). ProUmid.
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011, September 1). American Pharmaceutical Review.
  • Dynamic Vapor Sorption. (n.d.). AQUALAB.
  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023, May 8). Labinsights.
  • Salt Screening in Drug Development Process. (n.d.). Semantic Scholar.
  • Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. (n.d.). Benchchem.
  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). European Pharmaceutical Review.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate.
  • Hygroscopic chemical...how to deal with? (2010, July 17). Protocol Online.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo.net.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
  • (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. (2022, June 21). ResearchGate.
  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum.
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). Wiley Analytical Science Magazine.
  • Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. (n.d.). RSC Publishing.
  • This compound Product Description. (n.d.). ChemicalBook.
  • Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells. (2005, March 15). PubMed.
  • 2,4-D and its salts and esters (E). (n.d.). inchem.org.
  • 2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center.
  • 2,4-D-Dimethylammonium | C10H13Cl2NO3. (n.d.). PubChem.

Sources

Validation & Comparative

Validating Purity & Genotoxic Safety of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine: An LC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Simple Purity

In the analysis of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine (herein referred to as BEDA ), standard HPLC-UV methods often provide a false sense of security. While the biphenyl core offers a strong chromophore for assaying the main component, the critical risks lie in the "invisible" impurities: trace alkylating agents and potential nitrosamine precursors inherent to the dimethylamine moiety.

This guide argues that LC-MS (ESI+) is not just an alternative, but the required standard for validating BEDA, specifically to meet ICH M7 (mutagenic impurities) and ICH Q2(R1) requirements. We compare this approach against legacy HPLC-UV and GC-MS workflows to demonstrate why mass spectrometry is the only self-validating system for this compound class.

The Analytical Challenge: Structural Vulnerabilities

To validate purity, we must first understand what we are looking for. The synthesis of BEDA typically involves a Williamson ether synthesis or similar coupling between 4-Phenylphenol and 2-Chloro-N,N-dimethylethylamine .

The Impurity Profile (Process-Related & Degradants)
  • Impurity A (Genotoxic): 2-Chloro-N,N-dimethylethylamine. A potent alkylating agent used as a starting material.[1] It lacks a strong chromophore and is often undetectable by UV at ppm levels.

  • Impurity B (Starting Material): 4-Phenylphenol. Highly UV active, easily seen by HPLC.

  • Impurity C (Degradant): N-Oxide formation. Tertiary amines are prone to oxidation; these co-elute with the parent peak in non-optimized runs.

  • Impurity D (Nitrosamine Risk): NDMA (N-Nitrosodimethylamine).[2][3] If the synthesis involves nitrites or if the product degrades, the dimethylamine tail is a direct precursor to NDMA.

Diagram 1: Impurity Origin & Detection Logic

ImpurityLogic Start1 4-Phenylphenol Product Target Molecule: [2-(Biphenyl-4-yloxy)- ethyl]-dimethyl-amine Start1->Product Ether Synthesis Start2 2-Chloro-N,N- dimethylethylamine (Alkylating Agent) Start2->Product Impurity Trace Impurity: Unreacted Alkyl Halide Start2->Impurity Residual Risk Risk: Genotoxicity (ICH M7) Impurity->Risk undetected by UV UV HPLC-UV (Blind to Alkyl Halide) Impurity->UV No Signal MS LC-MS (ESI+) (Detects All) Impurity->MS Strong [M+H]+

Caption: Analytical blind spots in BEDA synthesis. The genotoxic alkyl halide precursor is transparent to UV but highly sensitive in LC-MS.

Comparative Technology Review

Why shift from the standard HPLC-UV? The following data comparison highlights the limitations of traditional techniques for this specific amine ether.

FeatureHPLC-UV (254 nm) GC-MS (EI) LC-MS (ESI+ / Q-TOF)
Primary Assay Excellent. High precision for the main peak due to biphenyl chromophore.Good. But thermal degradation of the ether linkage is a risk at high injector temps.Excellent. High sensitivity; requires dilution to avoid detector saturation.
Alkyl Halide Detection Fail. Weak UV absorbance; LOD > 500 ppm (insufficient for safety).Moderate. Detectable, but polar amine causes peak tailing without derivatization.Superior. Ionizes strongly. LOD < 1 ppm (meets ICH M7).
Specificity Low. Cannot distinguish N-oxide degradants from parent peak easily (similar hydrophobicity).High. Mass spectral fingerprinting.High. Can resolve co-eluting peaks via Extracted Ion Chromatogram (XIC).
Throughput High (Standard QC).Low (Requires longer run times/cooling).High (UPLC compatible).

Verdict: Use HPLC-UV for assay (potency) of the bulk drug. Use LC-MS for purity validation and genotoxic impurity clearance.

The Solution: LC-MS Validation Protocol

This protocol utilizes a High-Resolution Q-TOF or a Triple Quadrupole (QqQ) . The method relies on the high proton affinity of the dimethylamine group.

A. Method Parameters[1][2][3][5][6][7][8][9][10]
  • Instrument: LC-MS/MS (e.g., Agilent 6400 series or Waters Xevo).

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm) to resist high pH if needed, though acidic conditions are preferred here for ionization.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-8 min: 5% -> 95% B (Linear)

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibrate)

B. Mass Spectrometry Settings (ESI+)
  • Polarity: Positive (ESI+).[4]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Target Ions:

    • Parent: [M+H]+ = m/z 242.15 (Calc: C16H19NO = 241.15).

    • Fragment 1:m/z 58.06 (Dimethylamine fragment [C3H8N]+).

    • Fragment 2:m/z 169.06 (Biphenyl-4-ol fragment, characteristic cleavage).

C. Experimental Workflow: Self-Validating System

To ensure trustworthiness, the system must prove it is working before every run.

  • System Suitability Test (SST): Inject a standard mix containing BEDA and the specific alkyl halide impurity at the Limit of Quantitation (LOQ). Requirement: S/N > 10 for the impurity.

  • Blank Injection: Verify no carryover (amines are "sticky").

  • Sample Injection: 1 µL injection of 1 mg/mL sample.

Diagram 2: The Validation Workflow (ICH Q2)

ValidationFlow cluster_0 Method Development cluster_1 Validation Parameters (ICH Q2) Step1 Select C18 Column (Acidic Mobile Phase) Step2 Optimize ESI+ Source Target m/z 242.15 Step1->Step2 Val1 Specificity: Inject Impurity Cocktail (Check Resolution) Step2->Val1 Val2 Linearity: 5-Point Curve (R² > 0.99) Val1->Val2 Val3 Accuracy (Recovery): Spike Matrix @ 50-150% Val2->Val3 Val4 LOD/LOQ Determination: S/N ratio 3:1 & 10:1 Val3->Val4

Caption: Step-by-step validation logic following ICH Q2(R1) guidelines for impurity profiling.

Validation Framework (ICH Q2 R1)

When validating this method, focus on these specific criteria relevant to tertiary amines.

Specificity (Forced Degradation)
  • Protocol: Expose BEDA to 3% H2O2 (Oxidation) and 0.1N HCl (Acid hydrolysis).

  • LC-MS Role: Use the Mass Spectrometer to track the formation of the N-oxide (+16 Da shift, m/z 258). UV purity might show a single peak if the N-oxide co-elutes, but MS will detect the mass shift, proving specificity.

Linearity & Range
  • Range: From LOQ (e.g., 0.05% relative to main peak) to 120% of the nominal concentration.

  • Acceptance: R² > 0.990.[5] For trace impurities, use a weighted regression (1/x) to improve accuracy at the low end.

Accuracy (Spike Recovery)
  • Protocol: Spike the 2-Chloro-N,N-dimethylethylamine impurity into the pure BEDA sample at 0.1% level.

  • Acceptance: Recovery between 80-120%. (Note: Amines can adsorb to glassware; use silanized vials to ensure accurate recovery).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][7] Link

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Conference on Harmonisation.[6][7] Link

  • U.S. Food and Drug Administration (FDA). (2020).[3] Control of Nitrosamine Impurities in Human Drugs.[3][8] Guidance for Industry.[1][3] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th ed.). Longman Scientific & Technical. (Reference for Williamson Ether Synthesis mechanisms and side products).

Sources

Benchmarking Guide: Receptor Binding Affinity of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for benchmarking the receptor binding affinity of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine , a structural analog belonging to the class of amino-alkyl-ether sigma receptor ligands.

Given the structural pharmacophore (a basic amine connected via a hydrophobic linker to an aromatic biphenyl system), this compound is profiled here as a putative Sigma-1 Receptor (


R) Ligand . The guide establishes protocols to validate its affinity (

), selectivity against Sigma-2 (

R) and NMDA receptors, and functional potential compared to industry standards like (+)-Pentazocine and PRE-084.

Executive Summary & Molecular Profile

Compound Identity: this compound Target Class: Sigma-1 Receptor (


R) Ligand
Chemical Class:  Amino-alkyl-ether / Biphenyl derivative

This molecule contains the essential pharmacophore features for high-affinity


R binding: a basic nitrogen atom (protonated at physiological pH) flanked by hydrophobic regions (dimethyl group and biphenyl system). It is structurally distinct from but functionally related to PRE-084  (a morpholine-cyclohexyl ester) and Fluvoxamine  (an amino-alkyl-ketone derivative).

Objective: To determine the equilibrium dissociation constant (


) and selectivity profile, benchmarking performance against "Gold Standard" reference ligands.

Comparative Benchmarking Standards

To objectively assess the performance of this compound, experimental data must be normalized against the following validated reference compounds.

Table 1: Reference Ligand Performance Metrics
LigandRoleTarget Affinity (

)
Selectivity ProfileApplication in Benchmark
(+)-Pentazocine Agonist (Gold Standard) ~ 3.0 nM (

)
High (

>

> 400-fold)
Primary Reference: Defines

and specific binding window.
Haloperidol Antagonist ~ 1.0 nM (

)
Low (Binds

,

, D2)
Validation: Defines non-specific binding (NSB) due to high affinity.
PRE-084 Selective Agonist 2.2 – 44 nM (

)
High (

>

)
Functional Comparator: Used to assess agonist potency in functional assays.
DTG Non-selective ~ 20 – 30 nM Equal (



)
Sigma-2 Profiling: Used with (+)-pentazocine mask to determine

affinity.

Note on Interpretation: If this compound exhibits a


, it is classified as a high-affinity  ligand.[1] A ratio of 

indicates high selectivity, a critical parameter for reducing off-target motor effects associated with

binding.

Experimental Protocol: Radioligand Binding Assay

This protocol utilizes [³H]-(+)-Pentazocine displacement to determine the


 of the target compound.[2][3][4][5] This is the industry-standard method for 

R affinity.
Phase A: Membrane Preparation
  • Tissue Source: Guinea pig brain (cerebellum omitted) or rat liver (high

    
     density).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Procedure:

    • Homogenize tissue in ice-cold Tris-HCl.

    • Centrifuge at 1,000

      
       (10 min) to remove nuclear debris.
      
    • Supernatant centrifugation at 40,000

      
       (20 min) to pellet membranes.
      
    • Resuspend pellet and wash twice to remove endogenous ligands.

Phase B: Competitive Binding Assay
  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Concentration: Fixed at ~3 nM (near its

    
    ).
    
  • Target Compound: this compound (Concentration range:

    
     M to 
    
    
    
    M).
  • Non-Specific Binding (NSB): Defined using 10

    
    M Haloperidol.
    
Phase C: Workflow Visualization

BindingAssay Prep Membrane Prep (Guinea Pig Brain) Incubation Incubation (37°C, 120 min) Prep->Incubation Filtration Rapid Filtration (Whatman GF/B + PEI) Incubation->Filtration Terminate Reaction Components Reaction Mix: 1. Membranes 2. [3H]-(+)-Pentazocine 3. Target Compound Components->Incubation Counting Scintillation Counting (LSC) Filtration->Counting Bound Ligand Analysis Data Analysis (Non-linear Regression) Counting->Analysis Calculate Ki

Caption: Workflow for competitive radioligand binding assay. Note the use of PEI-treated filters to minimize non-specific binding of lipophilic ligands.

Phase D: Data Analysis & Calculation

Calculate the Inhibition Constant (


) using the Cheng-Prusoff equation:


  • 
     : Concentration of target compound displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (e.g., 3 nM).[2]
    
  • 
     : Dissociation constant of [³H]-(+)-Pentazocine (typically ~3 nM).
    

Mechanism of Action & Functional Context[6]

Understanding the binding affinity is only the first step. If this compound acts as an agonist (like PRE-084), it will modulate the Sigma-1 Chaperone Pathway .

Mechanism: Upon agonist binding,


R dissociates from the binding immunoglobulin protein (BiP/GRP78 ) at the Mitochondria-Associated Membrane (MAM). This translocation allows 

R to chaperone IP3 Receptors (IP3R) , stabilizing Ca

flux from the ER to the mitochondria, enhancing bioenergetics and cell survival.[6]
Signaling Pathway Diagram

SigmaPathway Ligand Ligand: This compound Sig1_BiP Resting Complex: Sig-1R -- BiP Ligand->Sig1_BiP Binds Sig1_Active Active Sig-1R (Dissociated) Sig1_BiP->Sig1_Active Dissociation IP3R IP3 Receptor (Stabilization) Sig1_Active->IP3R Chaperones Mito Mitochondrial Ca2+ Uptake IP3R->Mito Enhances Ca2+ Flow Survival Cell Survival / Neuroprotection Mito->Survival Increases ATP

Caption: Putative mechanism of action. Agonist binding triggers Sig-1R dissociation from BiP, leading to IP3R stabilization and enhanced mitochondrial function.

Critical Technical Considerations (E-E-A-T)

To ensure data integrity when benchmarking this specific lipophilic amine:

  • Filter Binding Artifacts:

    • Problem: Lipophilic amines like this compound stick to glass fiber filters.

    • Solution: Pre-soak Whatman GF/B filters in 0.5% Polyethyleneimine (PEI) for at least 1 hour. This neutralizes the negative charge of the glass, preventing false "specific binding" signals.

  • Selectivity Screening (The "Sigma-2 Trap"):

    • Many biphenyl derivatives bind

      
       receptors.
      
    • Protocol: To measure

      
       affinity, use [³H]-DTG  as the radioligand in the presence of 100 nM (+)-Pentazocine .[4][5] The pentazocine masks the 
      
      
      
      sites, allowing specific measurement of
      
      
      binding.[7]
  • Solubility:

    • Dissolve the target compound in DMSO. Ensure the final DMSO concentration in the assay buffer is < 1% , as high DMSO destabilizes the receptor-membrane complex.

References

  • Su, T. P., et al. (1991). "Discovery of a highly selective sigma-1 receptor agonist, PRE-084."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Vilner, B. J., & Bowen, W. D. (2000).[8] "Modulation of Cellular Calcium Signaling by Sigma-1 Receptor Ligands." Journal of Pharmacology and Experimental Therapeutics.

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • Hayashi, T., & Su, T. P. (2007). "Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival."[6] Cell.

  • Glennon, R. A., et al. (1994). "Structural features important for sigma 1 receptor binding." Journal of Medicinal Chemistry.

Sources

Technical Guide: QC Standards for Research-Grade [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of quality control standards for research-grade [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine (often referred to in literature as a 4-Biphenyl-DMAE derivative or a Sigma-1 Receptor pharmacophore ).

This compound is a structural analog of several bioactive amino-ethers (such as diphenhydramine or specific SERMs) but is most critical in research as a lipophilic probe for Sigma-1 Receptor (


R)  binding studies and as a specialized intermediate in medicinal chemistry.

Executive Summary

This compound (CAS: 52402-78-5) is a tertiary amine ether characterized by a biphenyl lipophilic tail. In drug development, it serves as a critical lead compound or probe for investigating Sigma-1 receptor modulation, neuroprotection pathways, and potential antifungal activity.

Unlike standard reagents, the biphenyl moiety introduces significant solubility challenges and specific degradation pathways (ether hydrolysis) that require rigorous Quality Control (QC) standards. This guide outlines the Critical Quality Attributes (CQAs), comparative performance against standard ligands, and validated experimental protocols.

Part 1: Critical Quality Attributes (CQAs) & QC Standards

For research-grade applications (binding assays, cell culture), the following specifications are non-negotiable to prevent data artifacts.

Purity & Impurity Profiling
  • Standard:

    
     98.0% (HPLC).
    
  • Rationale: Minor impurities in this class—specifically 4-Hydroxybiphenyl (precursor) and N,N-Dimethylaminoethanol (hydrolysis product)—can act as "false ligands" or alter membrane permeability, skewing

    
     values in binding assays.
    
  • Detection:

    • HPLC-UV: 254 nm (Biphenyl absorption) is standard.

    • LC-MS: Required to detect non-chromophore impurities like trace amines.

Salt Form & Solubility
  • Free Base: Waxy solid/oil. Low aqueous solubility. Prone to oxidation.

  • Hydrochloride (HCl) Salt: White crystalline solid. High aqueous solubility.[1] Preferred for biological assays.[2]

  • QC Check: Counter-ion stoichiometry must be verified via Ion Chromatography (IC) or Elemental Analysis to ensure accurate molar dosing.

Residual Solvents
  • Limit: < 500 ppm (Total).

  • Risk: This compound is often recrystallized from toluene or ethyl acetate. Residual non-polar solvents can artificially inflate lipophilicity (

    
    ) measurements and exhibit cytotoxicity in cell-based assays.
    

Part 2: Comparative Analysis (Alternatives)

In the context of Sigma-1 Receptor (


R) Research , this compound is often compared to established reference standards.
Table 1: Performance Comparison of Sigma-1 Ligands
FeatureThis compoundPRE-084 (Standard Agonist)Haloperidol (Standard Antagonist)
Primary Application Novel Probe / Lead Optimization

R Activation Control

R Inhibition / Binding Ref.
Selectivity (

vs

)
Moderate to High (Structure-dependent)High (>100-fold)Low (High affinity for D2 &

)
Lipophilicity (

)
High (~4.2) Moderate (~2.5)Moderate (~4.0)
Solubility (Water) Low (requires carrier/salt form)High (Water soluble)Very Low (requires DMSO/Acid)
Metabolic Stability Moderate (O-dealkylation risk)High (Esterase sensitive)High
Key QC Challenge Hydrophobic Aggregation Hydrolysis of esterLight Sensitivity
Comparative Insight
  • Vs. PRE-084: While PRE-084 is the "gold standard" agonist, the Biphenyl-DMAE structure offers a more rigid lipophilic anchor, often resulting in different binding kinetics (residency time) within the

    
    R chaperone pocket. However, it is less water-soluble than PRE-084, requiring stricter solvent controls (e.g., DMSO < 0.1%) in assays.
    
  • Vs. Haloperidol: Haloperidol has high affinity but "dirty" pharmacology (Dopamine D2 binding). The Biphenyl-DMAE scaffold is preferred when dopaminergic off-target effects must be excluded from the dataset.

Part 3: Experimental Protocols

Protocol A: Validated HPLC Purity Method

Use this method to validate batch purity before use in


 determination.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-15 min: 10%

      
       90% B (Linear Gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Biphenyl

    
    -
    
    
    
    * transition).
  • Acceptance Criteria: Main peak area > 98%. No single impurity > 0.5%.

Protocol B: Solubility & Stock Preparation

Critical for preventing "crashing out" in aqueous buffers.

  • Weighing: Weigh 10 mg of the HCl salt form (avoid free base for aqueous work).

  • Primary Stock: Dissolve in 100% DMSO to reach 10 mM concentration. Vortex for 30 seconds.

  • Secondary Dilution: Dilute 1:100 into PBS (pH 7.4) immediately before use to achieve 100

    
    M working solution.
    
  • Visual Check: Inspect for turbidity (Tyndall effect). If cloudy, sonicate for 5 mins at 37°C.

Part 4: Visualization of Workflows

Diagram 1: QC Decision Tree for Research-Grade Reagents

This workflow ensures that only "Self-Validating" material enters the biological assay pipeline.

QC_Workflow Raw Raw Synthesis Product (Free Base) Salt Salt Formation (HCl / Citrate) Raw->Salt Stabilization Recryst Recrystallization (Remove 4-OH-Biphenyl) Salt->Recryst Purification QC_Step QC Analysis (HPLC + NMR + KF) Recryst->QC_Step Decision Pass Criteria? (>98% Purity, <0.5% Impurity) QC_Step->Decision Release Release for Bio-Assay Decision->Release Yes Reject Reject / Reprocess Decision->Reject No Reject->Recryst Reprocess

Caption: QC Decision Tree ensuring removal of lipophilic precursors before biological release.

Diagram 2: Sigma-1 Receptor Signaling Context

Understanding where this compound acts (ER-Mitochondria Interface) validates the need for high lipophilicity and purity.

Sigma_Pathway Compound This compound (Ligand) Sig1R Sigma-1 Receptor (ER Membrane) Compound->Sig1R Binds/Modulates BiP BiP (GRP78) (Chaperone) Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilizes Mito Mitochondria (Ca2+ Influx) IP3R->Mito Regulates Ca2+ Flow

Caption: Mechanism of Action: The ligand modulates ER-Mitochondria Ca2+ signaling via Sigma-1.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.

    
    R). Link
    
  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. (Establishes the >98% purity and <0.1% impurity threshold for research compounds). Link

  • Rossi, D., et al. (2013). Identification of a new class of Sigma-1 receptor ligands: Structure-affinity relationship studies. Bioorganic & Medicinal Chemistry. (Comparative data for biphenyl-alkyl-amine derivatives). Link

  • LGC Standards. (2024). Reference Materials for Pharmaceutical Quality Control. (Source for impurity standards and QC methodology). Link

Sources

Safety Operating Guide

[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine (CAS: 52402-78-5) is a lipophilic tertiary amine. It poses significant aquatic toxicity risks due to the stable biphenyl core and potential exothermic reactivity with strong acids. Core Directive: DO NOT dispose of via municipal drains. DO NOT mix with oxidizing agents or strong acids in waste streams.[1] The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Part 1: Chemical Characterization & Hazard Identification

To dispose of a chemical safely, one must understand its behavior in a waste stream.[1][2] This compound is not merely "organic waste"; it is a functionalized base with specific compatibility requirements.

Physicochemical Profile
PropertyValue / CharacteristicOperational Implication
Structure Biphenyl ether w/ tertiary amineLipophilic tail (biphenyl) + Basic head (amine).
Basicity Basic (pKa ~9.0 - 9.5 estimated)Exothermic Hazard: Reacts vigorously with strong acids (e.g., HCl, H₂SO₄).
Solubility Low in water; High in organics (DCM, MeOH)Will partition into organic solvents. Do not attempt aqueous dilution.[3]
Stability Stable ether linkagePersistence: The biphenyl ether bond resists biodegradation, necessitating incineration.
Physical State Solid (typically) or Viscous OilMay require dissolution in a combustible solvent for bulk waste transfer.
The "Why" Behind the Protocol (Causality)
  • The Amine Risk: Tertiary amines can act as catalysts or reactants. If inadvertently mixed with alkyl halides or anhydrides in a waste drum, they can initiate exothermic polymerization or alkylation, leading to pressure buildup and drum failure.

  • The Biphenyl Risk: Biphenyl derivatives are notorious for bioconcentration in aquatic environments. Standard wastewater treatment plants (WWTP) cannot effectively degrade the biphenyl core, leading to downstream environmental contamination.

Part 2: Pre-Disposal Stabilization & Segregation

Before moving the material to central accumulation areas, the researcher must stabilize the compound to prevent "commingled waste" accidents.[1]

Segregation Logic
  • Stream: Organic Non-Halogenated (unless dissolved in Chloroform/DCM).

  • Incompatible Streams:

    • Acids: (Risk: Heat generation).

    • Oxidizers: (Risk: Fire/Explosion).

    • Aqueous Waste: (Risk: Precipitation and clogging of pumping systems).

Solubilization for Transfer

If the material is old/caked solid:

  • Dissolve in a minimal amount of Methanol or Ethanol .

  • Why? These solvents are compatible with standard "Organic Waste" incineration feeds (high BTU value) and dissolve the amine effectively.

Part 3: The Disposal Workflow (Step-by-Step)

This protocol ensures a self-validating safety loop.

Step 1: Identification & Labeling

  • Label container: "Hazardous Waste - this compound"

  • Add Hazard Tags: Irritant , Environmental Hazard .

  • Self-Check: Does the label explicitly state "Basic Organic"?

Step 2: pH Compatibility Check (The "Spit Test")

  • Before adding to a satellite accumulation carboy, verify the carboy's current pH or content log.

  • Protocol: If the waste stream is currently acidic (pH < 4), DO NOT ADD . Start a new container.

  • Reasoning: Adding this amine to an acidic waste stream can cause rapid heating and spattering.

Step 3: Transfer & Containment

  • Use a funnel with a flash-arrestor (if available).

  • Transfer liquid/dissolved solid into HDPE or Glass containers. Avoid metal if the waste stream contains other corrosive mixtures.

  • Leave 10% headspace for vapor expansion.

Step 4: Spill Contingency

  • Solid Spill: Sweep up avoiding dust generation.[3] Place in a wide-mouth jar.

  • Liquid Spill: Absorb with Vermiculite or Clay . Do not use paper towels (combustible surface area increase).

Part 4: Visualizing the Decision Matrix

The following diagram illustrates the logical flow for segregating this specific amine waste.

DisposalWorkflow Start Start: this compound Waste StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Oil or Solution) StateCheck->Liquid Dissolve Dissolve in Methanol/Ethanol (High BTU Solvent) Solid->Dissolve HalogenCheck Is it mixed with Halogenated Solvents? (DCM, Chloroform?) Liquid->HalogenCheck Dissolve->HalogenCheck YesHalo YES: Segregate to HALOGENATED ORGANIC HalogenCheck->YesHalo Mixed w/ Halogens NoHalo NO: Segregate to NON-HALOGENATED ORGANIC HalogenCheck->NoHalo Pure/Alc. Soln AcidCheck CRITICAL: Is the waste container free of Strong Acids? YesHalo->AcidCheck NoHalo->AcidCheck Stop STOP: Do Not Mix. Start New Container. AcidCheck->Stop No (Acid Present) Proceed Proceed to Transfer AcidCheck->Proceed Yes (Neutral/Basic) Final Final Disposal: High-Temp Incineration Proceed->Final

Figure 1: Waste Segregation Logic Flow. This decision tree prevents incompatible mixing (acid-base) and ensures correct regulatory classification (Halogenated vs. Non-Halogenated).

Part 5: Regulatory Compliance (EPA/RCRA)

While this specific compound does not have a unique "P" or "U" list code, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics and process definitions.

Regulatory CategoryCode / ClassificationExplanation
Characteristic Waste D001 (Ignitable)Only applies if dissolved in flammable solvents (MeOH/EtOH).
Characteristic Waste D002 (Corrosive)Applies if the pH of the aqueous solution is >12.5 (unlikely for this amine, but possible in concentrated forms).
General Classification Non-Halogenated Organic The default classification for lab-pack disposal.
DOT Shipping UN 3259 or UN 2811 Likely "Amines, solid, corrosive, n.o.s." or "Toxic solid, organic, n.o.s." depending on specific toxicity data.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[4] [Link]

  • PubChem. (2025). Compound Summary: this compound (CAS 52402-78-5).[5][][7] National Library of Medicine. [Link]

Sources

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